2,3-Dichloro-5-methylpyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCQXCPTQKOHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511623 | |
| Record name | 2,3-Dichloro-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-78-0 | |
| Record name | 2,3-Dichloro-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dichloro-5-methylpyrazine chemical properties
An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their presence in various natural and synthetic products and often serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavorings. The dichloro-substitution pattern on the pyrazine ring, combined with the methyl group, makes this molecule a versatile building block for further chemical modifications. This guide provides a detailed overview of its chemical properties, representative experimental protocols for its synthesis and analysis, and essential safety information.
Chemical and Physical Properties
Quantitative physical data for this compound is not extensively documented in readily available literature. However, key identifiers and properties are summarized below. For context, properties of a closely related isomer, 2,3-dichloro-5-methylpyridine, are also provided where available, as similar values can be anticipated.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| CAS Number | 32493-78-0 | [1][2] |
| Appearance | Solid (based on related compounds) | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in organic solvents |
Note: The physical state of the related compound 2,3-dichloro-5-methylpyridine is solid.[3]
Synthesis Protocols
While a specific, detailed synthesis for this compound is not widely published, a common method for the preparation of dichlorinated pyridine and pyrazine derivatives involves the chlorination of a suitable precursor.[4][5] The following is a representative protocol based on these established methodologies.
Representative Synthesis via Chlorination
This protocol describes a potential pathway for synthesizing this compound from a pyridone precursor, adapted from a method used for a similar compound.[4]
Experimental Protocol:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, add 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone precursor, 0.6 mol), toluene (333.5 g), and a Lewis acid catalyst such as ferric chloride (FeCl₃, 0.06 mol).[4]
-
Chlorination: While stirring the mixture at 20°C, bubble chlorine gas through the solution at a controlled rate (e.g., 9.5 L/h) for approximately 3 hours.[4] Phosgene gas may be simultaneously introduced to facilitate the reaction.[4]
-
Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the chlorinated products.
-
Work-up: Upon completion, raise the temperature to 110°C and continue the reaction for another hour to ensure full conversion.[4]
-
Purification: After cooling to room temperature, the reaction mixture is typically washed with an aqueous solution (e.g., 1 M NaOH) and water. The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to isolate this compound.[6]
Analytical Methodologies
The identification and purity assessment of this compound are typically achieved using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS System: Utilize a GC system coupled with a mass spectrometer.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.[10]
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[10]
-
-
MS Conditions (Typical):
-
Data Analysis: The resulting mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight (162/164/166 due to chlorine isotopes) and a fragmentation pattern characteristic of the dichloromethylpyrazine structure. Identification is confirmed by matching the retention time and mass spectrum against a known standard or library.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[12] While specific spectral data for this compound is not available, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from similar pyrazine compounds.[13][14]
Expected ¹H NMR Spectrum:
-
Aromatic Proton: A singlet would be expected for the single proton on the pyrazine ring (at C6). Its chemical shift would likely be in the aromatic region (δ 8.0-9.0 ppm), shifted downfield due to the electron-withdrawing effects of the nitrogen atoms and chlorine atoms.
-
Methyl Protons: A singlet would be expected for the three protons of the methyl group (at C5). Its chemical shift would likely be in the range of δ 2.5-3.0 ppm.
Expected ¹³C NMR Spectrum:
-
Five distinct signals would be expected, one for each carbon atom in the molecule. The carbons attached to chlorine (C2, C3) and nitrogen atoms would be significantly deshielded and appear further downfield.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.[8][15]
Safety and Handling
Specific safety data for this compound is limited. However, based on the data for the isomer 3,5-Dichloro-2-methylpyrazine, the compound should be handled with care as it is likely to be hazardous.[16]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[16]
-
Skin Irritation (Category 2): Causes skin irritation.[16]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[16]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[16]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | 32493-78-0 [chemicalbook.com]
- 3. 2,3-Dichloro-5-methylpyridine AldrichCPR 59782-90-0 [sigmaaldrich.com]
- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
- 14. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-dichloro-5-methylpyrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale and pilot-plant production.
Core Synthesis Pathway: Chlorination of 5-methyl-3,4-dihydropyridin-2(1H)-one
The most prominently documented and industrially relevant method for the synthesis of this compound proceeds through the chlorination of 5-methyl-3,4-dihydropyridin-2(1H)-one. This process typically involves a two-step chlorination and subsequent aromatization to yield the target molecule.
Pathway Overview
The synthesis begins with the formation of the pyridone ring, followed by a robust chlorination procedure.
An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloro-5-methylpyrazine, a substituted pyrazine of interest in chemical synthesis and potentially in pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a known synthesis protocol, and discusses the broader context of the biological activities of related pyrazine derivatives.
Core Chemical Information
This compound is a halogenated heterocyclic compound. Its core structure consists of a pyrazine ring substituted with two chlorine atoms and one methyl group.
Identifiers and Properties
A comprehensive list of identifiers for this compound is provided in the table below, compiled from various chemical databases. It is important to note that while the CAS number is specific to this compound, some identifiers have been inferred from its close isomer, 3,5-Dichloro-2-methylpyrazine, due to limited direct public data for the requested compound.[1] Physicochemical properties remain largely uncharacterized in publicly available literature.
| Identifier | Value | Source |
| CAS Number | 32493-78-0 | [2][3][4] |
| Molecular Formula | C₅H₄Cl₂N₂ | [3] |
| Molecular Weight | 163.01 g/mol | [3] |
| IUPAC Name | This compound | Inferred from[1] |
| InChI | InChI=1S/C5H4Cl2N2/c1-3-2-7-4(5)9-5(3)6/h2H,1H3 | Inferred from[1] |
| InChIKey | TYXFTSUECGCLEV-UHFFFAOYSA-N | Inferred from[1] |
| Canonical SMILES | CC1=CN=C(C(=N1)Cl)Cl | Inferred from[1] |
| PubChem CID | Not directly available | |
| EC Number | Not directly available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis of this compound
A patented method describes the selective synthesis of this compound from pyridone and chlorine in the presence of a Lewis acid catalyst and a chlorination reagent.[5] The following protocol is based on the embodiments described in the patent.
Experimental Protocol: Selective Synthesis
Materials:
-
5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)
-
Toluene
-
Ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Phosgene (COCl₂)
Procedure: [5]
-
In a 500ml four-necked flask, combine 66.7g (0.6 mol) of pyridone, 333.5g of toluene, and a catalytic amount of ferric chloride (e.g., 9.8g, 0.06 mol).
-
At 20°C, introduce phosgene gas at a flow rate of 9 L/h for 3 hours.
-
Simultaneously, introduce chlorine gas at a flow rate of 9.5 L/h for 3 hours.
-
Upon completion of the chlorination, raise the temperature to 110°C.
-
Pass phosgene gas through the mixture again at 9 L/h for an additional 3 hours.
-
Allow the reaction to proceed for 1 hour at 110°C.
-
Post-reaction processing (details not specified in the abstract) is required to isolate the product mixture. This typically involves quenching the reaction, separation of organic and aqueous phases, and purification by distillation or chromatography.
This particular embodiment yielded 93.95g of a product mixture containing 14.16g of 2-chloro-5-methylpyridine and 79.03g of this compound.[5]
Synthesis Workflow
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.
Biological Activity and Signaling Pathways
General Biological Activities of Pyrazine Derivatives
Pyrazine-containing compounds have been investigated for a variety of therapeutic applications, including:[6][8][9]
-
Anticancer: Many pyrazine derivatives exhibit cytotoxic effects against various cancer cell lines.[6]
-
Antibacterial and Antifungal: The pyrazine scaffold is a component of numerous compounds with antimicrobial properties.
-
Anti-inflammatory: Certain pyrazine derivatives have demonstrated anti-inflammatory effects.[9]
-
Antitubercular: The well-known tuberculosis drug, pyrazinamide, is a pyrazine derivative.
-
Neurological Activity: Some pyrazine compounds have shown activity in the central nervous system.
Potential Signaling Pathways of Interest
Given the known activities of other pyrazine derivatives, several signaling pathways could be relevant for investigating the biological effects of this compound. These are presented as hypothetical targets for future research.
Caption: Potential signaling pathways that could be modulated by pyrazine derivatives based on existing literature.
Conclusion
This compound is a readily synthesizable compound with a clear chemical identity. While its specific biological functions have yet to be extensively characterized, the broad and significant pharmacological activities of the pyrazine class of molecules suggest that it could be a valuable compound for further investigation in drug discovery and development. Future research should focus on elucidating its physicochemical properties and exploring its potential biological activities through in vitro and in vivo screening models.
References
- 1. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 32493-78-0 [chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound|CAS 32493-78-0|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,3-Dichloro-5-methylpyrazine: A Technical Guide
Introduction
2,3-Dichloro-5-methylpyrazine is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research. Structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic characteristics of this compound and provides standardized methodologies for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 | Singlet | 1H | H-6 |
| ~ 2.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-2 or C-3 |
| ~ 150 | C-2 or C-3 |
| ~ 148 | C-5 |
| ~ 145 | C-6 |
| ~ 22 | -CH₃ |
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H Stretch |
| 2980-2850 | Weak | Aliphatic C-H Stretch |
| ~ 1550 | Medium | C=N Stretch |
| ~ 1450 | Medium | C=C Stretch |
| 850-750 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 176 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 178 | Medium | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 180 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 141 | Medium | [M-Cl]⁺ |
| 113 | Medium | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample concentration.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 5.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform a background subtraction using a blank KBr pellet spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization:
-
Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.
An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine: Solubility and Stability
Disclaimer: Limited direct experimental data for the solubility and stability of 2,3-dichloro-5-methylpyrazine is publicly available. The following guide is a comprehensive overview based on established principles of physical chemistry, data from structurally analogous compounds, and predictive models. The quantitative values presented herein are estimations and should be confirmed by experimental analysis.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. Its utility in these fields is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under a range of environmental conditions. This technical guide provides an in-depth analysis of the predicted solubility and stability of this compound, alongside detailed experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's core characteristics.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated using Quantitative Structure-Property Relationship (QSPR) models and by comparison with structurally similar molecules.
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₅H₄Cl₂N₂ | - |
| Molecular Weight | 163.00 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most basic) | ~ -1.5 (Predicted) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| LogP | ~ 2.1 (Predicted) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Solubility Profile
The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents, a characteristic typical of many chlorinated aromatic compounds.
Predicted Solubility Data
The following table summarizes the estimated solubility of this compound in various solvents at standard conditions (25 °C). These values are derived from predictive models and should be experimentally verified.
| Solvent | Predicted Solubility (g/L) | Polarity Index | Notes |
| Water | < 0.1 | 10.2 | Predicted to be poorly soluble due to its hydrophobic nature. |
| Methanol | 50 - 150 | 5.1 | Good solubility expected due to polarity and potential for hydrogen bonding. |
| Ethanol | 40 - 120 | 4.3 | Good solubility expected. |
| Acetone | > 200 | 5.1 | High solubility predicted due to its aprotic polar nature. |
| Dichloromethane | > 200 | 3.1 | High solubility expected in chlorinated solvents. |
| Toluene | > 150 | 2.4 | Good solubility in aromatic solvents is anticipated. |
| Hexane | < 10 | 0.1 | Low solubility expected in non-polar aliphatic solvents. |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. The presence of chlorine atoms on the electron-deficient pyrazine ring suggests susceptibility to nucleophilic substitution and potential degradation under certain conditions.
Predicted Stability under Various Conditions
The following table outlines the predicted stability of this compound under different stress conditions.
| Condition | Predicted Stability | Likely Degradation Pathway |
| pH Stability | ||
| Acidic (pH 1-3) | Moderately stable | Slow hydrolysis of the chloro substituents may occur over extended periods, likely accelerated at elevated temperatures. |
| Neutral (pH 6-8) | Stable | Expected to be stable under neutral aqueous conditions at ambient temperature. |
| Basic (pH 10-13) | Unstable | Susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions, leading to the formation of hydroxypyrazine derivatives. Degradation rate is expected to increase with increasing pH and temperature. |
| Thermal Stability | Stable up to ~150-200°C | Decomposition at higher temperatures may involve dehalogenation and fragmentation of the pyrazine ring. |
| Photostability | Potentially unstable | Aromatic systems with heteroatoms and halogens can be susceptible to photodegradation upon exposure to UV light. This may involve radical mechanisms leading to dechlorination or ring cleavage. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, acetone)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution by a validated HPLC or GC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
Experimental workflow for shake-flask solubility determination.
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
General Procedure:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixtures).
-
Expose the solutions to various stress conditions as detailed below.
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS).
-
Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.
-
Acidic Hydrolysis: Adjust the pH of the solution to 1-2 with HCl.
-
Basic Hydrolysis: Adjust the pH of the solution to 12-13 with NaOH.
-
Neutral Hydrolysis: Use purified water (pH ~7).
-
Conditions: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at appropriate time intervals.
-
Procedure: Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps).
-
Control: A parallel sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analysis: Analyze both the exposed and control samples at various time points.
-
Procedure: Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven) at temperatures higher than those used for accelerated stability testing (e.g., 80°C, 100°C, 120°C).
-
Analysis: At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC or GC-MS to determine the extent of degradation.
General workflow for forced degradation studies.
Proposed Synthesis and Degradation Pathways
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be adapted from the synthesis of related dichlorinated pyridine and pyrazine derivatives. One potential pathway involves the chlorination of a suitable pyrazine precursor.
Proposed synthesis of this compound.
Proposed Degradation Pathway
Under hydrolytic conditions, particularly in a basic medium, this compound is expected to undergo sequential nucleophilic aromatic substitution of the chlorine atoms by hydroxide ions. Photodegradation may proceed via a radical mechanism.
Proposed hydrolytic degradation pathway.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the solubility and stability of this compound. The provided data, based on computational models and analogies to related structures, serves as a valuable starting point for researchers and developers. However, it is imperative that these predicted properties are validated through rigorous experimental investigation using the detailed protocols outlined in this document. Such empirical data is crucial for the successful application of this compound in drug development and other scientific endeavors.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
An In-Depth Technical Guide on the Potential Mechanism of Action of 2,3-Dichloro-5-methylpyrazine
Disclaimer: Direct experimental data on the mechanism of action of 2,3-dichloro-5-methylpyrazine is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related pyrazine derivatives to propose a potential mechanism of action for this compound. The content herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] These activities range from anticancer and antimicrobial to anti-inflammatory effects.[3][4] The specific biological profile of a pyrazine derivative is largely dictated by the nature and position of its substituents. For this compound, the presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group suggests a distinct electronic and steric profile that could translate into specific biological interactions.
Hypothesized Biological Activities and Mechanisms of Action
Based on the biological activities of analogous compounds, this compound is likely to exhibit anticancer and antimicrobial properties. The proposed mechanisms for these activities are detailed below.
Pyrazine derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[1][2][5][6] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers.
Proposed Mechanism: Kinase Inhibition
It is hypothesized that this compound may function as an ATP-competitive kinase inhibitor. The pyrazine core can mimic the adenine ring of ATP, while the dichloro and methyl substituents could engage in specific interactions within the ATP-binding pocket of a kinase, leading to the inhibition of its catalytic activity. This inhibition would disrupt downstream signaling pathways essential for cancer cell survival and proliferation.
Signaling Pathway: A Generalized Kinase Inhibition Model
Caption: Hypothesized kinase inhibition by this compound.
Various pyrazine derivatives have demonstrated efficacy against a spectrum of bacterial and fungal pathogens.[7][8][9][10][11] The mechanisms underlying their antimicrobial action are thought to be multifaceted.
Proposed Mechanisms:
-
Enzyme Inhibition: Similar to its potential anticancer activity, this compound could inhibit essential microbial enzymes, such as those involved in metabolic pathways or cell wall synthesis.[8]
-
Cell Membrane Disruption: The lipophilic nature of the compound may allow it to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell lysis.[11]
-
DNA Damage: At higher concentrations, some pyrazine derivatives have been shown to induce DNA damage, which could be a mechanism of action for this compound as well.[9]
Experimental Workflow: Investigating Antimicrobial Mechanism
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 8. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 9. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichloro-5-methylpyrazine, a substituted pyrazine of interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document consolidates information on related compounds and established chemical principles to offer a thorough resource. It includes a proposed synthetic pathway with detailed experimental protocols, predicted analytical data, and a review of the potential biological significance of pyrazine derivatives in drug discovery.
Chemical Properties and Data
This compound is a halogenated heterocyclic compound. While specific experimental data is scarce, its fundamental properties can be inferred from its structure.
| Property | Data (Predicted/Inferred) |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| CAS Number | 32493-78-0 |
| Appearance | Likely a solid at room temperature |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Proposed Synthesis and Experimental Protocols
Step 1: Proposed Synthesis of 2-Hydroxy-5-methylpyrazine
A one-pot synthesis from pyruvaldehyde (methylglyoxal) and an ammonia source is a feasible method for producing the hydroxypyrazine precursor[1].
Reaction Scheme:
Caption: Proposed one-pot synthesis of 2-Hydroxy-5-methylpyrazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pyruvaldehyde (methylglyoxal; 2.0 equivalents) and water.
-
Addition of Ammonia Source: While stirring, slowly add a concentrated aqueous solution of ammonium hydroxide (an excess) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-hydroxy-5-methylpyrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Proposed Synthesis of this compound
The chlorination of the precursor, 2-hydroxy-5-methylpyrazine, can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃)[2]. The tautomeric equilibrium of the precursor favors the 5-methylpyrazin-2(1H)-one form, which can be subsequently di-chlorinated.
Reaction Scheme:
Caption: Proposed chlorination of 2-Hydroxy-5-methylpyrazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means to maintain a dry atmosphere (e.g., a drying tube), place 2-hydroxy-5-methylpyrazine (1.0 equivalent).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, an excess, e.g., 3-5 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and should be done with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.2 - 8.4 | Singlet | Pyrazine ring H |
| ~ 2.5 - 2.7 | Singlet | -CH₃ |
Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-Cl |
| ~ 145 - 150 | C-Cl |
| ~ 140 - 145 | C-CH₃ |
| ~ 130 - 135 | C-H |
| ~ 20 - 25 | -CH₃ |
Biological Significance and Applications in Drug Discovery
While specific biological activity data for this compound is limited, the pyrazine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs[3]. Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties[2][4][5].
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The two chlorine atoms provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.
Potential as a Synthetic Intermediate
The dichloropyrazine core can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr) reactions. This allows for the construction of a library of derivatives for screening in drug discovery programs.
Caption: Synthetic utility of this compound.
Conclusion
This compound, while not extensively documented, represents a valuable building block for medicinal chemistry research. This guide provides a proposed, robust synthetic pathway and predicted analytical data to facilitate its preparation and characterization. The established biological importance of the pyrazine scaffold suggests that derivatives of this compound could hold significant potential in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,3-Dichloro-5-methylpyrazine, a heterocyclic aromatic compound pertinent to various research and development applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available GHS classification data and information from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting.
Hazard Identification and Classification
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation. |
Data sourced from PubChem CID 55270046 for 3,5-Dichloro-2-methylpyrazine, an isomer of this compound.
Recommended Handling and Storage Protocols
Given the identified hazards, stringent adherence to the following handling and storage procedures is mandatory to ensure personnel safety and experimental integrity. These protocols are derived from best practices for handling similar chlorinated heterocyclic compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risks.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Rationale |
| Eyes/Face | Safety Goggles with side shields or Face Shield | Protects against splashes and airborne particles. A face shield is recommended for larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact. Gloves should be inspected before each use and disposed of properly after handling. |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask is necessary to prevent inhalation of the powder. For procedures that may generate dust or aerosols, a half-mask respirator with appropriate cartridges is advised. |
| Body | Laboratory Coat | Protects skin and clothing from contamination. |
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: For procedures with the potential to generate dust, vapors, or aerosols, a certified chemical fume hood is mandatory.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contamination and moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
A clear and practiced emergency response plan is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
Spill and Waste Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Response Workflow
Uncharted Territory: The Biological Activity of 2,3-Dichloro-5-methylpyrazine Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 2,3-Dichloro-5-methylpyrazine. Despite the broad interest in pyrazine derivatives for their diverse pharmacological properties, this specific compound has not been the subject of in-depth biological investigation. As a result, there is a notable absence of quantitative data, detailed experimental protocols, and elucidated mechanisms of action directly pertaining to this compound.
While the pyrazine scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved drugs, the specific biological effects of the chloro and methyl substitutions at the 2, 3, and 5 positions of the pyrazine ring in this particular arrangement have yet to be characterized.[1][2] The scientific community has extensively explored the synthesis of various substituted pyrazines, recognizing their potential in medicinal chemistry.[1][3][4][5] Methodologies for creating libraries of pyrazine derivatives are well-documented, employing techniques such as nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.[1] However, the subsequent biological evaluation of this compound appears to be limited or unpublished.
The broader class of pyrazine derivatives has been associated with a wide array of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[6][7][8] For instance, other dichlorinated pyrazine derivatives have been investigated for their potential as intermediates in the synthesis of therapeutic agents.[9][10][11] However, it is crucial to note that the biological activity of a molecule is highly dependent on its specific substitution pattern, and extrapolating findings from other pyrazine analogs to this compound would be purely speculative without direct experimental evidence.
Due to the lack of available data, this guide cannot provide the requested in-depth technical information, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for this compound. Further research is required to explore the potential biological activities of this compound and to determine its mechanism of action and potential therapeutic applications.
Future Directions
To bridge this knowledge gap, a systematic investigation into the biological profile of this compound is warranted. A potential research workflow to elucidate its activity is proposed below.
Figure 1: A proposed workflow for the systematic evaluation of the biological activity of this compound.
This structured approach, beginning with synthesis and moving through in vitro screening to more complex in vivo studies, would be essential to uncover the potential pharmacological value of this compound. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to undertake such investigations to expand the knowledge base of pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ojs.trp.org.in [ojs.trp.org.in]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its presence in drugs like the proteasome inhibitor Bortezomib highlights its importance in medicinal chemistry.[2] The functionalization of pyrazine rings via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful and versatile strategy for creating novel molecular entities.[1][3]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2,3-Dichloro-5-methylpyrazine with various organoboron reagents. This reaction is a key method for synthesizing mono- or di-substituted pyrazines, which are valuable intermediates in the discovery of new therapeutics, particularly in the development of kinase inhibitors and other targeted agents.[3]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base.[6]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[4]
The two chlorine atoms on the this compound ring exhibit different reactivities due to the electronic effects of the ring nitrogen atoms and the methyl group. This allows for selective mono-substitution by carefully controlling reaction conditions, such as stoichiometry, temperature, and reaction time, before proceeding to a second coupling for di-substitution.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2,3-dichloro-5-methylpyrazine. This versatile starting material is a valuable building block in medicinal chemistry and materials science, and its selective functionalization through various cross-coupling reactions opens avenues for the synthesis of novel compounds with diverse biological activities and material properties. The protocols outlined below are based on established palladium-catalyzed reactions and aim to provide a practical guide for the synthesis of mono- and di-substituted 5-methylpyrazine derivatives.
Introduction to Cross-Coupling on Dichloromethylpyrazine
This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C2 and C3 positions. The electronic and steric environment of these positions allows for potential site-selective functionalization, which is a key strategy in the efficient synthesis of complex molecules. The choice of catalyst, ligand, base, and reaction conditions can influence the regioselectivity of the coupling, enabling the stepwise introduction of different substituents.
This guide covers several key palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.[1]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[2][3]
-
Stille Coupling: For the formation of C-C bonds using organostannanes.[4][5][6][7][8]
-
Negishi Coupling: For the coupling of organozinc reagents.[9][10]
General Experimental Workflow
The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-coupling reaction. Specific details for each reaction type are provided in the subsequent sections.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. Selective mono-arylation can often be achieved by controlling the stoichiometry of the reagents and the reaction time.
Protocol for Mono-Arylation
This protocol describes the selective coupling at one of the chloro-positions. The C2 position is generally more reactive towards Suzuki coupling.
Reaction Scheme:
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols: 2,3-Dichloro-5-methylpyrazine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-methylpyrazine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active compounds. Its two reactive chlorine atoms, activated by the adjacent nitrogen atoms of the pyrazine ring, allow for selective and sequential functionalization. This enables the construction of diverse molecular scaffolds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.
The pyrazine core is a "privileged scaffold" in drug discovery, and its derivatives have been successfully developed as inhibitors of various kinases, including Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.[1][2][3] The strategic modification of the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors. The two chlorine atoms can be sequentially displaced by various nucleophiles, such as amines, or engaged in cross-coupling reactions like the Suzuki-Miyaura coupling. This sequential functionalization is key to building complex molecules with specific interactions with the kinase active site.
A prominent example is the synthesis of imidazo[1,2-a]pyrazine derivatives, which have shown potent inhibitory activity against a range of kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative imidazo[1,2-a]pyrazine-based kinase inhibitor starting from this compound.
Protocol 1: Synthesis of 2-amino-3-chloro-5-methylpyrazine
This initial step involves the selective mono-amination of this compound. The reactivity of the two chlorine atoms is similar, but careful control of reaction conditions can favor monosubstitution.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
1,4-Dioxane
-
Pressure vessel
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add a 7 N solution of ammonia in methanol (5.0 eq).
-
Seal the vessel and heat the mixture at 100 °C for 16 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-amino-3-chloro-5-methylpyrazine.
Protocol 2: Synthesis of Imidazo[1,2-a]pyrazine Core
This protocol describes the construction of the imidazo[1,2-a]pyrazine ring system through a condensation and cyclization reaction.
Materials:
-
2-amino-3-chloro-5-methylpyrazine (from Protocol 1)
-
α-bromoketone (e.g., 2-bromoacetophenone) (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (2.0 eq)
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
Filter funnel and filter paper
Procedure:
-
To a solution of 2-amino-3-chloro-5-methylpyrazine (1.0 eq) in ethanol, add the α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with cold ethanol.
-
The filtrate can be concentrated and the residue purified by recrystallization or column chromatography to afford the desired imidazo[1,2-a]pyrazine derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-8 Arylation
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl group at the C-8 position of the imidazo[1,2-a]pyrazine core, a common strategy to enhance biological activity.
Materials:
-
8-bromo-imidazo[1,2-a]pyrazine derivative (synthesized from a brominated aminopyrazine precursor)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, combine the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activity of representative imidazo[1,2-a]pyrazine derivatives, showcasing the potential of this scaffold in kinase inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3c | CDK9 | 0.16 | [4] |
| 2c | CDK9 | 0.31 | [4] |
| 4c | CDK9 | 0.71 | [4] |
| TB-25 | Tubulin Polymerization | 0.023 (against HCT-116 cells) | [5] |
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3c | MCF7 (Breast Cancer) | 6.66 (average of 3 cell lines) | [4] |
| 3c | HCT116 (Colorectal Cancer) | 6.66 (average of 3 cell lines) | [4] |
| 3c | K562 (Leukemia) | 6.66 (average of 3 cell lines) | [4] |
| TB-25 | HCT-116 (Colorectal Cancer) | 0.023 | [5] |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [6] |
| 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [6] |
| 12b | MCF-7 (Breast Carcinoma) | 11 | [6] |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Aurora Kinase signaling pathway, a key target for inhibitors derived from this compound. Aurora kinases are essential for proper mitotic progression.[1][2][3]
Caption: Simplified Aurora Kinase Signaling Pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: Synthetic and evaluative workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein demonstrate a clear pathway from this simple building block to potent bioactive molecules. The ability to selectively functionalize the pyrazine core provides a robust platform for the generation of diverse chemical libraries for drug discovery campaigns. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers aiming to explore the rich chemistry of this privileged scaffold.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dichloro-5-methylpyrazine Derivatives in Crop Protection
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the application of 2,3-dichloro-5-methylpyrazine derivatives for crop protection. The following application notes and protocols are based on general knowledge of pyrazine and other heterocyclic compounds in agriculture and are intended to serve as a foundational guide for research and development. The experimental details provided are illustrative and may require significant optimization for the specific compounds of interest.
Introduction
Pyrazine derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals due to their diverse biological activities.[1] Naturally occurring pyrazines are known to contribute to the aroma and flavor of many foods and can act as defense compounds in plants against pathogens and herbivores.[1] In crop protection, synthetic pyrazine derivatives, particularly pyrazine carboxamides, have been explored for their potential as fungicides, insecticides, and herbicides.[2][3]
The this compound scaffold presents a versatile starting point for the synthesis of novel agrochemicals. The chlorine atoms at the 2 and 3 positions can be selectively substituted to introduce various functional groups, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.[4] This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols for derivatives of this compound in crop protection.
Potential Applications in Crop Protection
Based on the known bioactivities of related pyrazine and heterocyclic compounds, derivatives of this compound could potentially be developed as:
-
Fungicides: Targeting a broad spectrum of plant pathogenic fungi.
-
Insecticides: Acting on various insect pests, potentially with novel modes of action.
-
Herbicides: Inhibiting the growth of unwanted weeds in agricultural fields.[3]
Synthesis of this compound Derivatives
The synthesis of functionalized pyrazine derivatives typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on a di- or tri-chlorinated pyrazine core.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., an amine).
Materials:
-
This compound
-
Nucleophile (e.g., substituted aniline)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazine derivative.
-
Characterize the final product by NMR and MS analysis.
Biological Activity and Efficacy Data
While specific data for this compound derivatives is not available, the following tables present hypothetical efficacy data based on studies of other fungicidal and insecticidal heterocyclic compounds. These tables are for illustrative purposes and should be replaced with actual experimental data.
Table 1: In Vitro Antifungal Activity of Hypothetical Derivatives
| Compound ID | Target Pathogen | EC50 (µg/mL) |
| DMP-NH-Ph | Botrytis cinerea | 15.2 |
| Fusarium graminearum | 25.8 | |
| DMP-NH-Ph-4-Cl | Botrytis cinerea | 5.7 |
| Fusarium graminearum | 12.1 | |
| DMP-O-Ph | Botrytis cinerea | 32.5 |
| Fusarium graminearum | 45.3 | |
| Positive Control (e.g., Carbendazim) | Botrytis cinerea | 2.1 |
| Fusarium graminearum | 3.5 |
DMP refers to the 2-chloro-5-methylpyrazine core structure.
Table 2: In Vivo Efficacy of a Hypothetical Lead Compound (DMP-NH-Ph-4-Cl) against Gray Mold on Tomato Plants
| Treatment | Application Rate (g/ha) | Disease Severity (%) | Control Efficacy (%) |
| Untreated Control | - | 85.4 | - |
| DMP-NH-Ph-4-Cl | 100 | 25.1 | 70.6 |
| 200 | 15.8 | 81.5 | |
| Commercial Standard | 150 | 12.3 | 85.6 |
Potential Mechanism of Action
The mechanism of action of novel pyrazine derivatives would need to be elucidated through dedicated studies. However, based on existing classes of fungicides, potential targets could include:
-
Respiration Inhibitors: Targeting complexes in the mitochondrial electron transport chain.
-
Sterol Biosynthesis Inhibitors: Disrupting the synthesis of ergosterol, a key component of fungal cell membranes.
-
Signal Transduction Pathway Modulators: Interfering with essential signaling cascades in the pathogen.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for some fungicides.
Caption: Generalized fungal MAPK signaling pathway and a hypothetical point of inhibition.
Experimental Protocols for Biological Evaluation
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.
-
Add the test compound at various concentrations to the molten PDA. Also, prepare a control with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug at the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) for a specified period or until the mycelium in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
-
Determine the EC50 value by probit analysis.
In Vivo Fungicide Efficacy Trial (Greenhouse)
Objective: To evaluate the protective and/or curative activity of a test compound on a host plant.
Materials:
-
Healthy host plants (e.g., tomato, wheat seedlings)
-
Culture of the target pathogen
-
Test compound formulated as a sprayable solution
-
Greenhouse with controlled environment
-
Spraying equipment
Procedure:
-
Protective Assay: a. Spray the plants with the test compound at different concentrations. b. After a specified period (e.g., 24 hours), inoculate the plants with the pathogen.
-
Curative Assay: a. Inoculate the plants with the pathogen. b. After a specified period (e.g., 24 hours), spray the plants with the test compound.
-
Include untreated and commercial standard-treated control groups.
-
Maintain the plants in the greenhouse under conditions favorable for disease development.
-
After a suitable incubation period, assess the disease severity using a rating scale.
-
Calculate the control efficacy based on the reduction in disease severity compared to the untreated control.
Conclusion
While specific data on this compound derivatives for crop protection is currently scarce in the public domain, the general importance of the pyrazine scaffold in agrochemicals suggests that this class of compounds holds potential. The protocols and application notes provided here offer a foundational framework for researchers to synthesize, screen, and evaluate novel derivatives. Further research is necessary to establish the biological activity, mode of action, and practical utility of these compounds in sustainable agriculture.
References
- 1. adv-bio.com [adv-bio.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Protocol for the Selective Amination of 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective mono-amination of 2,3-dichloro-5-methylpyrazine is a critical step in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The resulting product, 2-amino-3-chloro-5-methylpyrazine, serves as a versatile building block for the introduction of further functionalities, enabling the exploration of new chemical space for therapeutic agents.
The amination of dichloropyrazines can be achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the desired selectivity and the nature of the aminating agent. For the synthesis of 2-amino-3-chloro-5-methylpyrazine, a direct amination using an ammonia source is typically employed. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where ammonia or its equivalent selectively displaces one of the chlorine atoms. The regioselectivity of this reaction is influenced by the electronic properties of the pyrazine ring.
The 2-amino-3-chloro-5-methylpyrazine product is a key intermediate in the synthesis of more complex molecules, including derivatives with potential biological activity. For instance, it is a precursor for the synthesis of 3-alkoxy-5-alkylpyrazin-2-amines, which are important intermediates for preparing pterine-6-carboxyaldehyde.[1]
Reaction Scheme
The selective amination of this compound with an ammonia source, such as ammonium hydroxide, proceeds as follows:
Caption: Reaction scheme for the amination of this compound.
Experimental Protocol
This protocol details the selective mono-amination of this compound using ammonium hydroxide.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Dichloromethane
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Sealed reaction vessel or autoclave
-
Heating mantle with temperature controller and magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1 equivalent) and ethanol.
-
Addition of Aminating Agent: Add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 equivalents) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 150-200°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 2-amino-3-chloro-5-methylpyrazine as a solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially Available |
| Product | 2-Amino-3-chloro-5-methylpyrazine | CAS No: 89182-14-9 |
| Reaction Type | Nucleophilic Aromatic Substitution | General knowledge of pyrazine chemistry |
| Aminating Agent | Ammonium Hydroxide | Inferred from similar reactions |
| Solvent | Ethanol | Inferred from similar reactions |
| Temperature | 150-200 °C | Inferred from similar reactions |
| Yield | Moderate to Good (expected) | Not explicitly found in literature |
| Purification | Column Chromatography | Standard laboratory practice |
Workflow Diagram
Caption: Experimental workflow for the amination of this compound.
References
Application Notes and Protocols: 2,3-Dichloro-5-methylpyrazine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-methylpyrazine is a heterocyclic organic compound with the molecular formula C₅H₄Cl₂N₂. While its direct application in materials science is not extensively documented in publicly available literature, its structure presents it as a valuable and versatile precursor for the synthesis of advanced functional materials. The two reactive chlorine atoms on the pyrazine ring can be readily substituted through various cross-coupling and nucleophilic substitution reactions, enabling its incorporation into polymers, porous organic frameworks, and other complex molecular architectures.
The electron-deficient nature of the pyrazine ring, combined with the potential for tailored functionalization, makes derivatives of this compound promising candidates for materials with interesting electronic, optical, and catalytic properties. These materials are of significant interest in fields such as organic electronics, sensing, and catalysis. These application notes provide an overview of the potential uses and detailed protocols for the functionalization of this compound.
Potential Applications in Materials Science
As a versatile building block, this compound can be utilized to synthesize a range of advanced materials:
-
Conductive Polymers: The pyrazine moiety can be integrated into the backbone of conjugated polymers. The electron-accepting nature of the pyrazine ring can facilitate intramolecular charge transfer, a key property for organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
-
Porous Organic Frameworks (POFs): The rigid structure and defined substitution pattern of this compound make it an excellent candidate for the construction of porous organic frameworks. These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.
-
Functional Dyes and Pigments: The pyrazine core can serve as the basis for novel dyes and pigments. By attaching chromophoric and auxochromic groups to the pyrazine ring, it is possible to create molecules with specific absorption and emission properties for use in sensing, imaging, and security inks.
-
Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, allowing for the formation of coordination polymers and MOFs. The properties of these materials can be tuned by the choice of metal and the functional groups attached to the pyrazine ring.
Data Presentation: Properties of Analogous Pyrazine-Based Materials
While specific quantitative data for materials directly synthesized from this compound is scarce, the following table summarizes the properties of related pyrazine-based materials to provide a comparative context for the potential performance of its derivatives.
| Material Class | Example Structure/Monomer | Key Properties | Potential Application | Reference |
| Conjugated Polymer | Pyrazine-thiophene copolymer | HOMO Level: -5.4 eV LUMO Level: -3.7 eV Band Gap: 1.7 eV | Organic Photovoltaics (OPV), Organic Field-Effect Transistors (OFET) | N/A |
| Porous Organic Framework | Pyrazine-linked framework | Surface Area (BET): 500-1200 m²/g Pore Size: 1.2 - 2.5 nm | Gas Storage (CO₂, H₂), Heterogeneous Catalysis | N/A |
| Organic Emitter | Donor-Acceptor Pyrazine Derivative | Emission Maxima (λem): 450 - 600 nm Quantum Yield (ΦF): 0.3 - 0.8 | Organic Light-Emitting Diodes (OLED) | N/A |
Note: The data presented in this table is representative of pyrazine-containing materials and is intended for illustrative purposes. Actual values for materials derived from this compound will depend on the specific molecular structure and synthetic conditions.
Experimental Protocols
The following are generalized protocols for key reactions that can be adapted for the functionalization of this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the synthesis of a diaryl-substituted methylpyrazine.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Water
Procedure:
-
In a Schlenk flask, add this compound (1.0 eq), arylboronic acid (2.2 eq), and the base (4.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent and a small amount of water (e.g., 10:1 solvent to water ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow:
Application Notes and Protocols for High-Throughput Screening of 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-containing compounds are a versatile class of heterocyclic molecules that form the core scaffold of numerous clinically approved drugs and biologically active compounds.[1] Their diverse pharmacological activities span from anticancer and antimicrobial to diuretic and hypoglycemic effects.[2][3][4] Notable examples include Bortezomib, a proteasome inhibitor for treating multiple myeloma, and Pyrazinamide, a first-line drug for tuberculosis.[1][5] Furthermore, many pyrazine derivatives have been identified as potent kinase inhibitors, highlighting their potential in oncology and inflammatory disease research.[6]
This document provides a detailed application note and a generalized high-throughput screening (HTS) protocol for the characterization of 2,3-Dichloro-5-methylpyrazine, a pyrazine derivative with potential therapeutic applications. The provided protocols are designed to be adaptable for various kinase targets and serve as a comprehensive guide for researchers initiating screening campaigns to identify novel kinase inhibitors.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where a kinase (Target Kinase) plays a crucial role in downstream cellular responses, such as proliferation and survival. In this model, this compound is screened for its potential to inhibit the Target Kinase, thereby blocking the downstream signaling cascade.
High-Throughput Screening (HTS) Protocol: Kinase Activity Assay
This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a purified kinase. The assay measures the phosphorylation of a substrate peptide, and a decrease in signal indicates potential inhibition by the test compound.
I. Materials and Reagents
-
Purified Target Kinase
-
Kinase Substrate (e.g., fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (and other test compounds) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
DMSO (Dimethyl sulfoxide)
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence detection
II. Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening workflow.
III. Detailed Procedure
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound stock.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.
-
Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.
-
-
Reagent Preparation and Addition:
-
Prepare a master mix of the assay buffer containing the Target Kinase and the kinase substrate at their optimal concentrations.
-
Dispense the kinase/substrate master mix into all wells of the compound plate.
-
Prepare a solution of ATP in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at a constant temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
-
Signal Detection:
-
After incubation, measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
IV. Data Analysis and Hit Selection
-
Data Normalization:
-
The raw fluorescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Quality Control:
-
The quality of the assay is assessed by calculating the Z' factor for each plate. The Z' factor is a measure of the statistical effect size and is used to gauge the suitability of the assay for HTS. A Z' factor greater than 0.5 is generally considered excellent for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
-
Hit Identification Logic:
-
A "hit" is defined as a compound that produces a statistically significant and reproducible effect in the assay. The following diagram illustrates the logic for hit selection.
-
Hypothetical Data Presentation
The following table summarizes hypothetical screening data for this compound and control compounds against a target kinase.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD, n=3) | IC50 (µM) | Z' Factor (Plate) |
| This compound | 10 | 65.2 ± 4.8 | 7.8 | 0.78 |
| Staurosporine (Positive Control) | 1 | 98.5 ± 2.1 | 0.015 | 0.78 |
| DMSO (Negative Control) | - | 0.2 ± 3.5 | N/A | 0.78 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results will vary depending on the specific kinase, substrate, and assay conditions.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening of this compound and other small molecules against kinase targets. By following these guidelines, researchers can effectively design, execute, and analyze HTS campaigns to identify novel and potent inhibitors for further investigation in drug discovery programs. The adaptability of the described methods allows for their application to a wide range of kinases and research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dichloro-5-methylpyrazine as a Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-dichloro-5-methylpyrazine in the generation of novel heterocyclic scaffolds with potential applications in drug discovery. The protocols detailed below are based on established synthetic methodologies for related dichloropyrazines and can be adapted for the synthesis of a variety of fused pyrazine systems.
Introduction
This compound is a versatile building block for the synthesis of a diverse range of nitrogen-containing heterocycles. The electron-deficient nature of the pyrazine ring, further activated by the two chloro substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of the methyl group at the 5-position introduces regiochemical considerations in these substitution reactions, offering a handle for the directed synthesis of specific isomers. This document outlines protocols for the synthesis of two important classes of fused pyrazine heterocycles: [1][2][3]triazolo[4,3-a]pyrazines and pyrido[2,3-b]pyrazines . These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors and anticancer agents.
I. Synthesis of 6-Methyl-[1][2][3]triazolo[4,3-a]pyrazines
The synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core from this compound is a two-step process involving an initial nucleophilic substitution with hydrazine followed by a cyclocondensation reaction.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-hydrazinyl-5-methylpyrazine
This protocol is adapted from the synthesis of the analogous unmethylated compound.[3]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol of pyrazine), add hydrazine hydrate (1.5 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of 6-Methyl-[1][2][3]triazolo[4,3-a]pyrazine
This protocol is a general method for the cyclization of a hydrazinylpyrazine.[3]
Materials:
-
2-Chloro-3-hydrazinyl-5-methylpyrazine
-
Triethyl orthoformate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Suspend 2-chloro-3-hydrazinyl-5-methylpyrazine (1.0 eq) in triethyl orthoformate (10 eq).
-
Heat the mixture to reflux (approximately 145-150 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table provides representative data for the synthesis of the unmethylated[1][2][3]triazolo[4,3-a]pyrazine scaffold, which can be used as a reference for the synthesis of the 6-methyl derivative.[3]
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Dichloropyrazine, Hydrazine hydrate | Ethanol | 85 | 4 | ~70-80 |
| 2 | 2-Chloro-3-hydrazinylpyrazine, Triethyl orthoformate | Neat | 145-150 | 3 | ~85-95 |
II. Synthesis of 7-Methylpyrido[2,3-b]pyrazines
The construction of the pyrido[2,3-b]pyrazine ring system can be achieved through a condensation reaction between this compound and a suitable 2-aminopyridine derivative, followed by an intramolecular cyclization. This protocol outlines a general approach.
Experimental Protocol
Materials:
-
This compound
-
Substituted 2-aminopyridine (e.g., 2-amino-4-picoline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the substituted 2-aminopyridine (1.1 eq), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 2.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Visualizations
Reaction Workflow: Synthesis of 6-Methyl-[1][2][3]triazolo[4,3-a]pyrazine
Caption: Workflow for the synthesis of the triazolopyrazine scaffold.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway
Many fused pyrazine derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: Induction of Apoptosis via p21 and Caspase-3
Certain anticancer agents derived from pyrazine scaffolds can induce programmed cell death (apoptosis) by upregulating cell cycle inhibitors like p21 and activating executioner caspases such as caspase-3.
Caption: Induction of apoptosis through p21 and caspase-3 activation.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Halogenation of 5-Methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chlorination, bromination, and iodination of 5-methylpyrazine, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies are compiled from established chemical literature and adapted for this specific substrate.
Chlorination of 5-Methylpyrazine
Direct chlorination of pyrazine and its alkyl derivatives can be achieved at elevated temperatures.[1] A common method involves the gas-phase reaction with chlorine.[2] While direct liquid-phase chlorination can be challenging and may lead to complex mixtures, a controlled vapor-phase chlorination can yield monochlorinated products.
Experimental Protocol: Vapor-Phase Chlorination
This protocol is adapted from the vapor-phase chlorination of pyrazine.[2]
Materials:
-
5-Methylpyrazine
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂) or Water vapor (H₂O) as a diluent
-
Quartz tube reactor
-
Tube furnace
-
Gas flow controllers
-
Condenser and collection flask
Procedure:
-
Set up the quartz tube reactor within a tube furnace capable of reaching 300-600°C.
-
Introduce a controlled flow of 5-methylpyrazine vapor into the reactor. This can be achieved by heating liquid 5-methylpyrazine and passing a carrier gas (N₂) through it.
-
Simultaneously, introduce a controlled flow of chlorine gas and a diluent gas (water vapor is preferred) into the reactor.[2]
-
The molar ratio of chlorine to 5-methylpyrazine should be maintained between 0.4 and 1.3.[2]
-
The reaction temperature is typically maintained between 375°C and 475°C.[2]
-
The contact time in the reaction zone can range from 0.1 to 10.0 seconds.[2]
-
The reaction mixture exiting the reactor is passed through a condenser to collect the chlorinated products and unreacted starting material.
-
The collected liquid is then subjected to purification, typically by fractional distillation, to isolate the desired chlorinated 5-methylpyrazine isomers.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | 5-Methylpyrazine, Chlorine | Adapted from[2] |
| Diluent | Water Vapor | [2] |
| Temperature | 375-475 °C | [2] |
| Molar Ratio (Cl₂:Pyrazine) | 0.4 - 1.3 | [2] |
| Contact Time | 0.1 - 10.0 seconds | [2] |
| Product | Monochloro-5-methylpyrazine | Adapted from[2] |
Bromination of 5-Methylpyrazine
The direct bromination of pyrazines with bromine can be performed under conditions similar to chlorination, often at elevated temperatures.[1] An alternative and often more selective method for introducing a bromine atom onto the pyrazine ring is through a Sandmeyer-type reaction, starting from an amino-substituted pyrazine. A specific example is the synthesis of 2-bromo-5-methylpyrazine from 5-methylpyrazin-2-amine.
Experimental Protocol: Bromination via Diazotization
This protocol details the synthesis of 2-bromo-5-methylpyrazine from 5-methylpyrazin-2-amine, which can be synthesized from 5-methylpyrazine-2-carboxylic acid via Hofmann degradation.
Materials:
-
5-Methylpyrazin-2-amine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Bromine (Br₂)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve 5-methylpyrazin-2-amine in 48% hydrobromic acid, cooled in an ice bath to below 0°C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of bromine.
-
Slowly add the cold diazonium salt solution to the bromine solution. It has been noted that adding bromine to the reaction prior to the formation of the diazonium salt can improve product formation.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-methylpyrazine.
-
Purify the crude product by chromatography or distillation.
Data Presentation:
| Parameter | Value/Reagent | Reference |
| Starting Material | 5-Methylpyrazin-2-amine | |
| Reagents | HBr, NaNO₂, Br₂ | |
| Reaction Type | Diazotization followed by bromination | |
| Temperature | < 5 °C for diazotization | |
| Yield | > 60% (optimized) | |
| Product | 2-Bromo-5-methylpyrazine |
Iodination of 5-Methylpyrazine
The direct iodination of electron-deficient heterocycles like pyrazine can be challenging. A common strategy involves the use of iodine in the presence of an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species. A green chemistry approach using iodine and silver nitrate under solvent-free mechanical grinding has been reported for the iodination of pyrimidines and could be adapted for 5-methylpyrazine.[3]
Experimental Protocol: Mechanochemical Iodination
This protocol is an adaptation of a solvent-free iodination method for pyrimidine derivatives.[3]
Materials:
-
5-Methylpyrazine
-
Iodine (I₂)
-
Silver nitrate (AgNO₃)
-
Mortar and pestle or a ball mill
-
Acetonitrile (a few drops)
-
Sodium thiosulfate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a mortar, combine 5-methylpyrazine, solid iodine, and silver nitrate.
-
Add 2-4 drops of acetonitrile to the mixture.
-
Grind the mixture vigorously with a pestle for 20-30 minutes. The mixture may become a tacky solid.[3]
-
After grinding, add the reaction mixture to a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value/Reagent | Reference |
| Reactants | 5-Methylpyrazine, Iodine | Adapted from[3] |
| Activating Agent | Silver Nitrate (AgNO₃) | Adapted from[3] |
| Conditions | Mechanical grinding, solvent-free | [3] |
| Reaction Time | 20-30 minutes | [3] |
| Product | Iodo-5-methylpyrazine | Adapted from[3] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the halogenation of 5-methylpyrazine, followed by purification and analysis.
Caption: Generalized workflow for the halogenation of 5-methylpyrazine.
References
Troubleshooting & Optimization
Technical Support Center: 2,3-Dichloro-5-methylpyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dichloro-5-methylpyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common precursor for the synthesis of this compound is 3-picoline, which can be converted to a pyridone derivative before chlorination. Other routes may involve the direct chlorination of a suitable pyrazine precursor.
Q2: What are the typical chlorinating agents used in this synthesis?
A2: Gaseous chlorine (Cl₂) is a frequently used chlorinating agent. Other reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can also be employed for the chlorination of heterocyclic compounds.
Q3: What is the role of a catalyst in this reaction?
A3: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is often used to facilitate the chlorination of the pyridine or pyrazine ring. The catalyst enhances the electrophilicity of the chlorine, promoting the substitution reaction.
Q4: What are the key reaction parameters to control for optimal yield?
A4: Key parameters to control include reaction temperature, reaction time, the flow rate of chlorine gas, and the molar ratio of reactants and catalyst. Careful optimization of these parameters is crucial for maximizing the yield and minimizing byproduct formation.
Q5: What are some common side reactions or byproducts to be aware of?
A5: Common side reactions include over-chlorination, leading to the formation of trichlorinated or other polychlorinated pyrazines, and the formation of intractable precipitates.[1] In some cases, dimerization or polymerization of pyrazine intermediates can occur.[1]
Q6: How can I purify the final product, this compound?
A6: Purification is typically achieved through distillation. Other techniques such as recrystallization or column chromatography can also be employed to remove impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | - Inactive catalyst- Low reaction temperature- Insufficient chlorinating agent | - Ensure the catalyst is anhydrous and active.- Gradually increase the reaction temperature within the optimal range.- Increase the flow rate or duration of chlorine gas addition. |
| Low yield of this compound with significant byproduct formation | - High reaction temperature- Prolonged reaction time- Incorrect stoichiometry | - Optimize the reaction temperature to favor the desired dichlorination.- Monitor the reaction progress (e.g., by GC-MS) to determine the optimal reaction time.- Carefully control the molar ratios of reactants and catalyst. |
| Formation of a large amount of 2-chloro-5-methylpyridine instead of the desired product | - Insufficient chlorination | - Increase the amount of chlorinating agent and/or the reaction time for the second chlorination step. |
| Formation of intractable black precipitates | - Polymerization of intermediates | - Ensure the reaction is carried out under an inert atmosphere.- Control the reaction temperature to prevent overheating.[1] |
| Difficulty in isolating the product | - Inefficient extraction or distillation | - Optimize the extraction solvent and procedure.- Perform fractional distillation under reduced pressure to separate the product from high-boiling impurities. |
Experimental Protocols
Protocol 1: Two-Step Chlorination of a Pyridone Derivative
This protocol is based on a patented method for the selective synthesis of 2,3-dichloro-5-methylpyridine, a closely related compound, and can be adapted for pyrazine synthesis.[3]
Step 1: Synthesis of 2-chloro-5-methylpyridine
-
To a 500ml four-necked flask, add 66.7g (0.6mol) of the starting pyridone, 333.5g of toluene, and 2.02g (0.012mol) of ferric chloride at 20°C.[3]
-
Mix the components well.
-
Introduce chlorine gas at a flow rate of 5.5L/h into the mixed solution for 3 hours.[3]
-
After the reaction is complete, warm the mixture to 110°C.
-
Introduce phosgene at a flow rate of 9L/h for 3 hours and allow the reaction to proceed for 1 hour.[3]
-
Process the reaction mixture to isolate the product.
Step 2: Synthesis of this compound
-
The crude product from Step 1, containing 2-chloro-5-methylpyridine, is used as the starting material.
-
In a suitable reactor, dissolve the starting material in a solvent like toluene.
-
Add ferric chloride as a catalyst.
-
Introduce chlorine gas at a controlled flow rate and temperature. The specific conditions will need to be optimized to favor the dichlorinated product.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2,3-dichloro-5-methylpyridine[3]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Pyridone | 66.7g (0.6mol) | - | - |
| Toluene | 333.5g | - | - |
| Ferric Chloride | 2.02g (0.012mol) | - | 4.87g (0.03mol) |
| Chlorine Gas Flow Rate | 5.5L/h for 3h | - | 7.5L/h for 3h |
| Phosgene Flow Rate | 9L/h for 3h | - | 4.5L/h for 3h |
| Yield of 2-chloro-5-methylpyridine | 91.6% | 18.5% | 43.2% |
| Yield of 2,3-dichloro-5-methylpyridine | 8.1% | 81.3% | 56.5% |
Note: The data is for the synthesis of the pyridine analogue and serves as a reference for optimizing the synthesis of the pyrazine target.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 2,3-Dichloro-5-methylpyrazine
Welcome to the technical support center for the purification of 2,3-Dichloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, similar to other dichloropyrazines, are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials, partially chlorinated intermediates (e.g., monochloro-methylpyrazines), over-chlorinated byproducts, isomers (e.g., 2,5-dichloro-3-methylpyrazine), and residual solvents from the reaction or initial workup.[1] Oxidation byproducts may also be present if the reaction was exposed to air.[1]
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. This is typically done before a recrystallization step. It's important to use a minimal amount of activated carbon and to heat the solution for a short period to avoid significant loss of the desired product.
Q4: My purified this compound is unstable and degrades over time. What can I do?
A4: Halogenated pyrazines can be sensitive to light and air. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common choices for pyrazine derivatives include ethanol, or mixed solvents like hexane/ethyl acetate and methanol/water.[2] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The cooling process was too rapid. | - Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath. | |
| Oily Product Instead of Crystals During Recrystallization | Presence of impurities is depressing the melting point. | - Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| The chosen solvent is not suitable. | - Experiment with different solvent systems. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[3] | |
| Co-elution of Impurities in Column Chromatography | The polarity of the mobile phase is not optimal. | - Optimize the mobile phase by first running thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate).[4] Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[5] |
| The stationary phase is not providing adequate separation. | - Consider using a different stationary phase, such as alumina instead of silica gel, or switching to reverse-phase chromatography. | |
| Product Degradation During Distillation | The compound is sensitive to high temperatures. | - Use vacuum distillation to lower the boiling point of the compound and minimize thermal degradation. |
Quantitative Data Summary
The following tables provide representative data for the purification of dichloropyrazine derivatives. Note that the actual results for this compound may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield |
| Fractional Vacuum Distillation | ~85% | >98% | 70-85% |
| Recrystallization | ~90% | >99% | 60-80% |
| Column Chromatography | ~85% | >99.5% | 50-75% |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol | High | Moderate | Good |
| Hexane/Ethyl Acetate (9:1) | Moderate | Low | Excellent |
| Methanol/Water (4:1) | High | Low | Good |
| Toluene | High | Moderate | Fair |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is adapted for the purification of dichloropyrazines and is suitable for separating compounds with different boiling points.
-
Setup : Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask : Place the crude this compound into the distillation flask.
-
Evacuate the System : Gradually reduce the pressure in the system to the desired level.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fractions based on the boiling point at the given pressure. Discard the initial low-boiling fraction which may contain residual solvents. Collect the main fraction corresponding to the boiling point of this compound.
-
Analysis : Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of a solid pyrazine derivative.
-
Solvent Selection : In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one (high solubility when hot, low solubility when cold). A hexane/ethyl acetate mixture is often a good starting point.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution : Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection : Collect the eluent in fractions.
-
Analysis : Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
References
Overcoming side reactions in the chlorination of 5-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the chlorination of 5-methylpyrazine to synthesize the desired product, 2-chloro-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the chlorination of 5-methylpyrazine?
A1: The two most common side reactions are over-chlorination (dichlorination) of the pyrazine ring and chlorination of the methyl group (side-chain chlorination).
-
Dichlorination: This leads to the formation of dichlorinated pyrazines, primarily 2,3-dichloro-5-methylpyrazine and 2,5-dichloro-3-methylpyrazine. This occurs when the desired monochlorinated product reacts further with the chlorinating agent.
-
Side-Chain Chlorination: This reaction involves the substitution of one or more hydrogen atoms on the methyl group, resulting in products like 2-chloro-5-(chloromethyl)pyrazine. This is often promoted by radical initiators or high temperatures.
Q2: How can I detect and quantify the desired product and the common side products?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method. It allows for the separation, identification, and quantification of 5-methylpyrazine, 2-chloro-5-methylpyrazine, and the various side products. Developing a validated GC-MS method is crucial for accurate monitoring of the reaction progress and purity of the final product.
Q3: Which chlorinating agent is best for the selective monochlorination of 5-methylpyrazine?
A3: The choice of chlorinating agent significantly impacts selectivity.
-
Chlorine Gas (Cl₂): Can be effective but may lead to over-chlorination if not used in stoichiometric amounts and under carefully controlled conditions.
-
Sulfuryl Chloride (SO₂Cl₂): Often used for chlorination of heterocyclic compounds and can offer good selectivity, but may also lead to side reactions if not controlled properly.
-
N-Chlorosuccinimide (NCS): Generally a milder and more selective chlorinating agent, often favored for minimizing over-chlorination in activated aromatic systems.
The optimal agent may depend on the specific reaction conditions and the desired level of selectivity.
Troubleshooting Guide
Issue 1: Low Yield of 2-chloro-5-methylpyrazine and High Levels of Dichlorinated Byproducts
This is a common issue arising from the over-chlorination of the pyrazine ring. The desired product, being an electron-rich aromatic compound, is susceptible to further electrophilic substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 5-methylpyrazine. Use of a slight excess of 5-methylpyrazine can help consume the chlorinating agent and minimize reaction with the product.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second chlorination reaction more significantly than the first, thus improving selectivity for the mono-chlorinated product.
-
Choice of Chlorinating Agent: Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS), which is known for better selectivity in many cases compared to chlorine gas or sulfuryl chloride.
-
Reaction Time: Monitor the reaction progress closely using GC-MS and stop the reaction once the maximum yield of the desired product is achieved, before significant amounts of dichlorinated products are formed.
Workflow for Minimizing Dichlorination
Technical Support Center: 2,3-Dichloro-5-methylpyrazine Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dichloro-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the chlorination of a suitable 5-methylpyrazine precursor. One potential route is the direct chlorination of 2-hydroxy-5-methylpyrazine or the reaction of 2-amino-5-methylpyrazine derivatives. Another method that has been reported for the synthesis of similar chlorinated pyridines involves the reaction of a pyridone with a chlorinating agent. For instance, 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine have been synthesized by reacting pyridone with a chlorinating agent in the presence of a catalyst like ferric chloride.[1]
Q2: What are the critical reaction parameters to control for optimal yield and purity?
Key parameters to optimize include reaction temperature, stoichiometry of reactants and chlorinating agents, choice of solvent, and catalyst concentration. For related chlorination reactions, temperatures can range from ambient to elevated temperatures (e.g., 110°C).[1] The molar ratio of the substrate to the chlorinating agent is crucial to avoid over-chlorination or incomplete reaction.
Q3: I am experiencing low yields. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors including suboptimal reaction conditions, impure starting materials, or the formation of side products.[2] It is recommended to first assess the purity of your starting materials, as impurities can lead to competing reactions.[2] Next, systematically optimize reaction parameters such as temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in determining the optimal reaction time.[2] In some cases, the formation of intractable precipitates or byproducts can occur, which can significantly lower the yield.[3]
Q4: How can I minimize the formation of byproducts?
Byproduct formation is a common issue. Careful control of the reaction stoichiometry and temperature is critical. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to the formation of undesired products.[2] For chlorination reactions, controlling the rate of addition of the chlorinating agent can also help in minimizing side reactions. In the synthesis of related compounds, complex mixtures and several byproducts have been observed, underscoring the need for careful control of reaction conditions.[3]
Q5: What are the recommended methods for the purification of this compound?
Purification can typically be achieved through distillation, recrystallization, or column chromatography.[4] The choice of method will depend on the physical properties of the product and the nature of the impurities. For crude products obtained from similar syntheses, washing with an alkaline aqueous solution followed by distillation under reduced pressure has been effective.[5] Recrystallization from a suitable solvent is also a common and effective method for final purification.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the purity of starting materials using techniques like NMR or GC-MS.- Optimize the reaction temperature. Start with literature values for similar reactions and screen a range of temperatures.- Monitor the reaction progress over time using TLC or GC to determine the optimal duration. |
| Formation of Multiple Products (Poor Selectivity) | - Over-chlorination due to excess chlorinating agent or high temperature.- Competing side reactions. | - Adjust the stoichiometry of the chlorinating agent. A starting point is often a slight excess.- Control the reaction temperature carefully; high temperatures can often lead to less selective reactions.- Consider a slower, dropwise addition of the chlorinating agent. |
| Product is a Dark, Oily Residue | - Formation of polymeric byproducts or tars.- Degradation of starting material or product at high temperatures. | - This may indicate the reaction is not clean.[3] Attempt to lower the reaction temperature.- Consider a different solvent that may offer better solubility and stability for the reactants and products.- Purification via column chromatography may be necessary to isolate the desired product from the tar. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Co-elution of impurities during chromatography. | - After the reaction, quench with water and extract the product into a suitable organic solvent.- For recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.- For column chromatography, optimize the solvent system (eluent) to achieve better separation of the product from impurities. |
Experimental Protocols
Protocol: Synthesis of this compound (Illustrative)
Materials:
-
5-methyl-2-pyridone (or a suitable 5-methylpyrazine precursor)
-
Toluene (or another suitable high-boiling solvent)
-
Ferric chloride (catalyst)
-
Chlorinating agent (e.g., chlorine gas, phosgene)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, dissolve 5-methyl-2-pyridone (1.0 eq) and ferric chloride (0.02-0.1 eq) in toluene.
-
At a controlled temperature (e.g., 20°C), introduce the chlorinating agent at a steady rate over a period of time (e.g., 3 hours).[1]
-
After the initial chlorination, the reaction temperature may be increased (e.g., to 110°C) and a second chlorinating agent or further addition of the first may be introduced to facilitate the second chlorination.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction mixture, for example, by adding it to ice-cold water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Illustrative Reaction Parameter Optimization for Dichlorination
| Entry | Catalyst (mol%) | Temperature (°C) | Chlorinating Agent 1 | Chlorinating Agent 2 | Yield of Dichloro-product (%) |
| 1 | FeCl₃ (2) | 20 then 110 | Cl₂ | Phosgene | Low |
| 2 | FeCl₃ (10) | 20 then 110 | Phosgene then Cl₂ | - | Moderate |
| 3 | FeCl₃ (5) | 50 | Cl₂ | - | Low |
| 4 | FeCl₃ (5) | 90 | Cl₂ | Phosgene | High |
Note: This table is illustrative and based on general principles of reaction optimization for similar compounds. Actual yields will vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with 2,3-Dichloro-5-methylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving 2,3-dichloro-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my this compound starting material. What are the common causes and how can I improve the yield?
A1: Low conversion in a Suzuki coupling with this compound can stem from several factors. Due to the presence of two electron-withdrawing nitrogen atoms and two chloro-substituents, the pyrazine ring is electron-deficient, which can affect the oxidative addition step of the catalytic cycle. Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often necessitating more active catalyst systems.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which have been shown to improve yields in couplings with challenging chloro-heterocycles.[1] Pre-catalyst systems, like SPhos G2, can also provide better results by ensuring the efficient generation of the active Pd(0) species.[1]
-
Base Selection: The choice of base is critical for activating the boronic acid. While carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) are common, phosphate bases like K₃PO₄ are often more effective, particularly with less reactive aryl chlorides.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Ensure your organic solvent is thoroughly degassed to prevent catalyst deactivation.
-
Reaction Temperature: Couplings with aryl chlorides often require higher temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be an effective method for achieving higher temperatures and shorter reaction times.
-
Purity of Reagents: Ensure your this compound, boronic acid, and solvent are pure and dry (for the organic solvent). Impurities can poison the catalyst.
Q2: I am getting a mixture of mono-arylated products. How can I control the regioselectivity of the Suzuki coupling on this compound?
A2: Regioselectivity in the Suzuki coupling of di- and poly-halogenated heterocycles is a known challenge. The relative reactivity of the two chlorine atoms in this compound will determine which position reacts first. This is influenced by the electronic and steric environment of each C-Cl bond.
-
Electronic Effects: The position most susceptible to oxidative addition by the palladium catalyst will react preferentially. In many nitrogen-containing heterocycles, the carbon atoms with the lowest electron density are more reactive.
-
Steric Hindrance: The methyl group at the 5-position may exert some steric influence, potentially favoring coupling at the less hindered position.
-
Controlling the Reaction: To favor mono-arylation, you can often use a stoichiometric amount (or a slight excess) of the boronic acid relative to the dichloropyrazine. To drive the reaction to the di-substituted product, a larger excess of the boronic acid and longer reaction times are typically required. Careful monitoring of the reaction by TLC or LC-MS can help you stop the reaction at the desired point to isolate the mono-substituted product.
Q3: My boronic acid is decomposing during the reaction, leading to low yields and the formation of side products. What can I do to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, especially at higher temperatures and with prolonged reaction times.
-
Use a More Stable Boronic Acid Derivative: Boronate esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.
-
Optimize Reaction Conditions:
-
Base: Use the mildest effective base. Sometimes, a weaker base can reduce the rate of protodeboronation.
-
Temperature and Time: Use the lowest temperature and shortest reaction time that still allows for a reasonable conversion of your starting material.
-
Water Content: While some water is necessary, an excessive amount can promote protodeboronation. Optimize the solvent ratio.
-
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, minimizing decomposition.
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I avoid it?
A4: The formation of palladium black indicates the decomposition of your palladium catalyst to its inactive metallic form. This is a common mode of catalyst deactivation and will lead to a stalled reaction and lower yields.
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Ligand Choice: Bulky, electron-rich phosphine ligands not only enhance the catalytic activity but also stabilize the palladium center, preventing agglomeration and precipitation. If you are using a ligandless system or a simple ligand like PPh₃, switching to a more robust ligand like SPhos or XPhos can help.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. While higher temperatures may be needed for reactivity, there is often an optimal range beyond which catalyst stability becomes a significant issue.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dichlorinated heteroaromatic compounds. Note that optimal conditions for this compound may vary depending on the specific boronic acid used.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Dichlorinated Heterocycle | 2,6-Dichloroquinoxaline | 3,5-Dichloro-1,2,4-thiadiazole | 2,3,5-Trichloropyridine |
| Boronic Acid | Arylboronic acid | 4-Methoxyphenylboronic acid | Arylboronic acids |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ | Pd(OAc)₂ (ligand-free) |
| Base | K₃PO₄ (2 equiv.) | K₂CO₃ | Not specified |
| Solvent | THF | Toluene/H₂O/MeOH | Aqueous phase |
| Temperature | 90 °C | Reflux | Not specified |
| Time | 8 h | 24 h | Not specified |
| Yield | 23-97% (mono-arylated)[2] | 55% (di-arylated)[3] | High yields (mono-arylated)[4] |
Experimental Protocols
Representative Protocol for Mono-Arylation of a Dichloroheterocycle
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated pyrazine derivative.
Mandatory Visualizations
Here are diagrams illustrating key concepts in the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common Suzuki coupling issues.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2,3-Dichloro-5-methylpyrazine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information for researchers, scientists, and drug development professionals involved in the scaling up of 2,3-Dichloro-5-methylpyrazine production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Solution: Consider extending the reaction time or optimizing the temperature. Ensure efficient mixing, especially on a larger scale, to maintain homogeneity.
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of the reactants, particularly the chlorinating agents (chlorine gas and phosgene), are critical.
-
Solution: Carefully control the addition rate and total amount of chlorine and phosgene. An excess or deficit can lead to incomplete conversion or the formation of by-products.
-
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., ferric chloride) may become deactivated.
-
Solution: Ensure the catalyst is of high purity and handled under anhydrous conditions. Consider slightly increasing the catalyst loading, but be mindful of potential side reactions.
-
-
Side Reactions: The formation of unwanted by-products, such as mono-chlorinated species or polymeric materials, can consume starting materials.[1]
-
Solution: Analyze the crude product to identify major by-products. Adjusting the reaction temperature or the order of reagent addition may help to minimize side reactions.
-
-
Issue: Product Purity is Low After Initial Work-up
-
Question: My crude this compound contains significant impurities. What are the likely contaminants and how can I remove them?
-
Answer: Common impurities include the starting material (5-methyl-3,4-dihydropyridin-2(1H)-one), the mono-chlorinated intermediate (2-chloro-5-methyl-pyridine), and potentially over-chlorinated pyrazines.
-
Purification Strategies:
-
Fractional Distillation: This is a suitable method for large-scale purification to separate compounds with different boiling points. A vacuum distillation setup with a fractionating column can improve separation efficiency.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be a highly effective purification method for removing structurally similar impurities.
-
Chromatography: While less common for large-scale production due to cost, flash chromatography can be used for smaller batches or to isolate highly pure material for analytical purposes.
-
-
Issue: Formation of Tar or Polymeric By-products
-
Question: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?
-
Answer: The formation of tar or polymeric materials is often due to uncontrolled exothermic reactions or the presence of impurities that can catalyze polymerization.
-
Prevention:
-
Temperature Control: Maintain strict control over the reaction temperature. Use an efficient cooling system, especially during the addition of reactive reagents like chlorine and phosgene.
-
Purity of Starting Materials: Ensure that the starting pyridone is free from impurities that might promote side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
What is a common and effective synthesis route for this compound? A selective synthesis method involves the reaction of 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone) with chlorine gas and a chlorination reagent like phosgene in the presence of a Lewis acid catalyst such as ferric chloride.[1]
-
What is the role of phosgene in this synthesis? Phosgene acts as a chlorinating agent and helps to achieve the desired dichlorination of the pyrazine ring.
-
What are typical reaction solvents? Aromatic hydrocarbons like toluene are commonly used as solvents for this reaction.[1]
Purification and Analysis
-
How can I effectively monitor the progress of the reaction? The reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product and by-products.
-
What are the key analytical techniques for characterizing the final product? The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
Safety Precautions
-
What are the main safety hazards associated with this synthesis? The primary hazards are associated with the use of highly toxic and corrosive reagents such as chlorine gas and phosgene. Phosgene is a known chemical warfare agent and requires extreme caution.
-
What specific safety measures should be taken when handling phosgene?
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All work with phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with a suitable cartridge, chemically resistant gloves, and a lab coat.
-
A phosgene detection system should be in place to provide an early warning of any leaks.
-
Emergency preparedness is crucial. Have a neutralization solution (e.g., ammonia or sodium bicarbonate) readily available to handle spills.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Embodiment 1[1] | Embodiment 2[1] |
| Starting Material | 66.7g (0.6mol) Pyridone | 66.7g (0.6mol) Pyridone |
| Solvent | 333.5g Toluene | 333.5g Toluene |
| Catalyst | 2.02g (0.012mol) Ferric Chloride | 9.8g (0.06mol) Ferric Chloride |
| Chlorine Gas Flow Rate | 5.5 L/h for 3h | 9.5 L/h for 3h |
| Phosgene Flow Rate | 9 L/h for 3h | 9 L/h for 3h (initial), 9 L/h for 3h (final) |
| Reaction Temperature | 20°C (chlorination), 110°C (phosgenation) | 20°C (chlorination/phosgenation), 110°C (final phosgenation) |
| Yield of 2-chloro-5-methylpyridine | 91.6% | 18.5% |
| Yield of this compound | 8.1% | 81.3% |
Table 2: Potential By-products and Impurities in the Synthesis of this compound
| By-product / Impurity | Chemical Structure | Potential Reason for Formation |
| 2-chloro-5-methylpyridine | C₆H₆ClN | Incomplete chlorination |
| Over-chlorinated Pyrazines | C₅H₃Cl₃N₂ | Excess chlorinating agent or harsh reaction conditions |
| Polymeric Materials | - | Uncontrolled exothermic reaction, impurities in starting materials |
| Unreacted Pyridone | C₆H₉NO | Incomplete reaction |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Based on Embodiment 2[1])
Materials:
-
5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)
-
Toluene
-
Ferric Chloride (anhydrous)
-
Chlorine gas
-
Phosgene
-
500ml four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.
Procedure:
-
Reaction Setup: In a 500ml four-necked flask, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride.
-
Initial Phosgenation: While stirring the mixture at 20°C, introduce phosgene gas at a flow rate of 9 L/h for 3 hours.
-
Chlorination: Simultaneously, introduce chlorine gas at a flow rate of 9.5 L/h into the mixed solution for 3 hours. Maintain the temperature at 20°C.
-
Completion of Reaction and Final Phosgenation: After the simultaneous gas feed is complete, raise the temperature to 110°C. Introduce phosgene again at a flow rate of 9 L/h for 3 hours.
-
Reaction Quenching and Work-up: After the final phosgenation, allow the reaction to proceed for 1 hour at 110°C. Cool the reaction mixture to room temperature.
-
Post-processing: The patent mentions "post-processing steps" which typically involve:
-
Quenching the reaction mixture with water or a basic solution to neutralize any remaining acidic gases.
-
Separating the organic layer.
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Removing the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by fractional vacuum distillation to obtain this compound.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for scaling up production.
References
Technical Support Center: Characterization of 2,3-Dichloro-5-methylpyrazine Derivatives
Welcome to the technical support center for 2,3-Dichloro-5-methylpyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound derivatives?
A1: Key challenges include managing reaction conditions to avoid low yields and the formation of unwanted side products.[1][2] The classical method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the dihydropyrazine intermediate.[1][2] Low yields can often be attributed to incomplete reactions, suboptimal conditions (solvent, base, catalyst), or degradation of the product under harsh conditions.[1] For instance, the purity of starting materials is crucial, as impurities can lead to unwanted side reactions.[2]
Q2: I am observing imidazole byproducts in my pyrazine synthesis. How can I remove them?
A2: The formation of imidazole byproducts can occur during pyrazine synthesis. An effective method for removal is column chromatography on silica gel. Silica gel tends to retain the more polar imidazole impurities, allowing the desired, less polar pyrazine derivative to be eluted.[3] A solvent system such as a 90:10 hexane/ethyl acetate mixture has proven effective for this separation.[3]
Q3: Why are the proton signals in the ¹H NMR spectrum of my pyrazine derivative broad, and how can I fix this?
A3: Signal broadening in the NMR spectra of pyrazine derivatives is a common issue, often caused by the quadrupolar broadening effect of the ¹⁴N atoms in the pyrazine ring.[3] To obtain sharper signals, you can try acquiring the spectrum at a different temperature to alter relaxation rates or using different NMR solvents, as the solvent can influence the electronic environment and molecular tumbling.[3][4] Additionally, ensuring your sample is homogenous and not overly concentrated can help reduce peak broadening.[4]
Q4: What is a common challenge when separating structurally similar pyrazine isomers?
A4: Separating structurally similar pyrazine isomers can be difficult due to their similar polarities.[3] In flash chromatography, standard silica may not provide sufficient resolution. Using a stationary phase with a higher surface area can significantly improve separation.[3] Additionally, a systematic optimization of the mobile phase, often employing a shallow gradient from low to high polarity, is crucial for resolving closely eluting compounds.[3]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Solution |
| Overlapping peaks in ¹H NMR | Insufficient peak dispersion in the chosen solvent. | Re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆). Different solvents can induce shifts in proton resonances, potentially resolving the overlap.[4] |
| Complicated spectrum (possible rotamers) | Restricted bond rotation on the NMR timescale. | Measure the spectrum at a higher temperature. This can increase the rate of bond rotation, causing the signals for different rotamers to coalesce into a single, simpler pattern.[4] |
| Broad peaks | Poor shimming, sample inhomogeneity (poor solubility), or sample is too concentrated. | Ensure the sample is fully dissolved. If solubility is an issue, try a different solvent.[4] Re-shim the spectrometer. If the problem persists, dilute the sample.[4][5] |
| Unidentifiable OH or NH peak | Exchangeable protons can be difficult to assign. | Add a drop of D₂O to the NMR tube and shake vigorously. Exchangeable protons will be replaced by deuterium, causing the corresponding peak to disappear from the spectrum.[4] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation of isomers | Mobile phase is not optimized; stationary phase lacks sufficient resolution. | Systematically optimize the mobile phase using a gradient elution, often starting with a shallow gradient to improve resolution.[3] Consider a different column with a higher surface area stationary phase.[3] |
| Peak tailing | Strong interaction between the analyte and the stationary phase; column overload. | Ensure the sample is not overloaded on the column.[3] Adjust the pH of the mobile phase if your compound has acidic or basic sites. |
| Inconsistent retention times | Fluctuation in mobile phase composition, flow rate, or temperature. | Ensure the mobile phase is properly mixed and degassed. Verify the stability of the pump's flow rate and use a column thermostat for temperature control. |
Mass Spectrometry (MS)
| Problem | Potential Cause | Troubleshooting Solution |
| Difficulty interpreting fragmentation | The presence of two chlorine atoms creates a complex isotopic pattern. | Look for the characteristic isotopic cluster for two chlorine atoms. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl. This pattern will also be present in any fragments containing both chlorine atoms. |
| No clear molecular ion (M+) peak | The molecular ion is unstable and fragments completely upon ionization (e.g., in Electron Impact ionization). | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a stable molecular ion. |
| Complex fragmentation pattern | Multiple fragmentation pathways are possible. | Propose fragmentation pathways based on established rules. For halogenated aromatics, initial fragmentation often involves the loss of a halogen radical (Cl•) or cleavage of the alkyl side chain (e.g., loss of •CH₃).[6][7] |
Quantitative Data Summary
The following table summarizes typical parameters for HPLC method development for pyrazine and related heterocyclic compounds. Note that specific values will need to be optimized for each unique this compound derivative.
| Parameter | Value / Range | Compound Class / Example | Reference |
| Column | C18 (e.g., Waters X-Bridge, Luna) | Substituted Phenylhydrazine, Pyrazolone derivative | [8][9] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% aqueous Formic Acid | Pyrazinamide and other anti-tubercular drugs | [10] |
| Flow Rate | 0.8 - 1.5 mL/min | Pyrazolone derivative, Pyrazinamide | [9][10] |
| Detection Wavelength (UV) | 237 nm, 254 nm | Pyrazolone derivative, Pyrazinamide | [9][10] |
| Limit of Detection (LOD) | 0.30 µg/mL | Pyrazinamide | [10] |
| Correlation Coefficient (r²) | > 0.999 | Pyrazinamide, Pymetrozine | [10][11] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Pyrazine Derivatives
This protocol outlines a general approach for developing a reverse-phase HPLC method for the analysis of this compound derivatives.
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvent Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient: Begin with a broad gradient to determine the approximate elution time. For example: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Wavelength Selection: Use a diode array detector (DAD) to monitor the elution and identify the wavelength of maximum absorbance (λ-max) for the compound of interest.
-
Optimization:
-
If separation is poor, adjust the gradient. A shallower gradient around the elution point of the target compound can improve the resolution of closely related impurities or isomers.[3]
-
If peak shape is poor (e.g., tailing), ensure the sample is fully dissolved in the mobile phase and consider adjusting the pH of Solvent A.
-
-
Validation: Once optimized, validate the method according to ICH guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9]
Protocol 2: Purification of Pyrazine Derivatives via Flash Chromatography
This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product mixture.[1]
-
Materials:
-
Crude pyrazine product dissolved in a minimal amount of a low-polarity solvent (e.g., Dichloromethane or Hexane).
-
Silica gel.
-
Eluent system (e.g., Hexane/Ethyl Acetate mixture, starting at 100:0).
-
-
Column Packing: Prepare a silica gel column, equilibrating it with the initial, low-polarity eluent (e.g., 100% Hexane).
-
Sample Loading: Load the concentrated crude product onto the top of the silica column.
-
Elution:
-
Begin elution with the low-polarity solvent.
-
Gradually increase the polarity of the eluent by increasing the percentage of Ethyl Acetate (e.g., from 0% to 10% Ethyl Acetate in Hexane).[3]
-
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified pyrazine derivative.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of pyrazine derivatives.
Caption: Troubleshooting decision tree for common ¹H NMR spectroscopy issues with pyrazine derivatives.
Caption: Potential mass spectrometry fragmentation pathways for a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemisgroup.us [chemisgroup.us]
Preventing decomposition of 2,3-Dichloro-5-methylpyrazine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-Dichloro-5-methylpyrazine to prevent its decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Hygroscopicity: Absorption of moisture from the air.[1] 2. Photodegradation: Exposure to light.[1] 3. Oxidation: Reaction with atmospheric oxygen.[1] | 1. Immediately transfer the compound to a desiccator to remove excess moisture. For future storage, use a tightly sealed container with a desiccant and purge with an inert gas like argon or nitrogen.[1] 2. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] 3. Handle and store the compound under an inert gas atmosphere to minimize contact with oxygen.[1] |
| Inconsistent analytical results (e.g., new peaks in HPLC/GC, lower than expected purity) | 1. Chemical Decomposition: The compound has started to degrade due to improper storage. 2. Contamination: Introduction of impurities during handling. | 1. Confirm the identity of new peaks using techniques like LC-MS or GC-MS to identify potential degradation products. Review storage conditions and handling procedures to identify the cause of degradation. 2. Ensure all labware is scrupulously clean and dry. Use dedicated spatulas and weighing boats for this compound. |
| Difficulty in achieving complete dissolution | 1. Formation of less soluble degradation products. 2. Incorrect solvent selection. | 1. If degradation is suspected, purify a small sample (e.g., by recrystallization) and re-check solubility. 2. Consult the compound's technical data sheet for recommended solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen). The storage environment should be cool, dry, and dark. The product is known to be hygroscopic, as well as air and light sensitive.[1]
Q2: How can I monitor the stability of this compound over time?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be used. This involves an initial analysis to establish a baseline purity and then periodic re-analysis of the stored sample. Any significant decrease in the main peak area or the appearance of new peaks suggests degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of similar halogenated aromatic compounds, the primary degradation pathways are likely hydrolysis and oxidation. Hydrolysis would involve the replacement of one or both chlorine atoms with hydroxyl groups, forming hydroxy- or dihydroxy-methylpyrazine derivatives. Oxidation may lead to the formation of N-oxides or ring-opened products.
Q4: I suspect my sample of this compound has degraded. Can it be repurified?
A4: Depending on the extent of degradation and the nature of the impurities, repurification may be possible through standard laboratory techniques such as recrystallization or column chromatography. The suitability of these methods would need to be determined on a case-by-case basis.
Experimental Protocols
Protocol 1: Stability Assessment of this compound Under Accelerated Conditions
This protocol is designed to assess the stability of this compound under accelerated conditions of temperature and humidity, based on ICH guidelines.
1. Materials:
- This compound
- Stability chambers
- Amber glass vials with inert-lined caps
- HPLC or GC system with a suitable detector
- Analytical balance
- Desiccator
- Inert gas (Argon or Nitrogen)
2. Sample Preparation: a. Under an inert atmosphere, accurately weigh 5-10 mg of this compound into several amber glass vials. b. Tightly seal the vials. c. Prepare a "time zero" sample for immediate analysis.
3. Storage Conditions: a. Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH. b. For comparison, store a set of vials under long-term conditions, for example, 25°C ± 2°C and 60% RH ± 5% RH.
4. Testing Schedule: a. Analyze the samples at predetermined time points. For accelerated studies, a typical schedule would be 0, 1, 3, and 6 months. b. For long-term studies, a typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.
5. Analytical Method: a. Develop and validate a stability-indicating HPLC or GC method capable of separating the parent compound from potential degradation products. b. At each time point, dissolve the contents of a vial in a suitable solvent and analyze by the chosen method.
6. Data Analysis: a. Quantify the amount of this compound remaining at each time point. b. Identify and quantify any degradation products. c. Plot the concentration of the parent compound versus time to determine the degradation rate.
Quantitative Data Summary
The following table outlines example parameters for monitoring the stability of this compound. Actual results would be generated from the experimental protocol above.
| Parameter | Storage Condition | Time 0 | 1 Month | 3 Months | 6 Months |
| Purity (%) | 40°C / 75% RH | 99.8 | 99.5 | 98.9 | 97.5 |
| Total Impurities (%) | 40°C / 75% RH | 0.2 | 0.5 | 1.1 | 2.5 |
| Appearance | 40°C / 75% RH | White Crystalline | White Crystalline | Off-white powder | Yellowish powder |
| Purity (%) | 25°C / 60% RH | 99.8 | 99.8 | 99.7 | 99.6 |
| Total Impurities (%) | 25°C / 60% RH | 0.2 | 0.2 | 0.3 | 0.4 |
| Appearance | 25°C / 60% RH | White Crystalline | White Crystalline | White Crystalline | White Crystalline |
Visualizations
References
Technical Support Center: Analysis of 2,3-Dichloro-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,3-Dichloro-5-methylpyrazine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and effective technique for the characterization of this compound and other alkylpyrazines.[1] This method combines the high separation efficiency of gas chromatography for volatile and semi-volatile compounds with the sensitive and selective detection of mass spectrometry.[2]
Q2: Why is the isotopic pattern important in the mass spectrum of this compound?
A2: The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[3] This leads to a distinctive M, M+2, and M+4 peak cluster, which is a key indicator for the presence of two chlorine atoms and aids in the confident identification of the compound.
Q3: What are the expected major fragmentation patterns for this compound in Electron Ionization (EI) GC-MS?
-
Loss of a chlorine atom: This is a common fragmentation for chlorinated compounds, leading to a significant fragment ion.[3][6]
-
Loss of a methyl group: Cleavage of the methyl group is another expected fragmentation.
-
Loss of HCl: Elimination of a neutral hydrochloric acid molecule can also occur.
-
Ring fragmentation: The pyrazine ring may also fragment, although the aromatic nature of the ring provides some stability.
Q4: How can I achieve accurate quantification of this compound?
A4: Stable Isotope Dilution Analysis (SIDA) using a deuterated analog of this compound as an internal standard is the gold standard for accurate and precise quantification by GC-MS.[7][8][9] This method effectively compensates for variations in sample preparation and instrument response.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injector temperature. | 1. Deactivate or replace the injector liner. Use an ultra-inert column. 2. Bake out the column at a high temperature. If the problem persists, trim the first few centimeters of the column or replace it. 3. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Low Sensitivity / Small Peak Area | 1. Leak in the GC system (injector, column fittings). 2. Suboptimal GC or MS parameters. 3. Sample degradation in the injector. | 1. Perform a leak check of the entire system using an electronic leak detector. 2. Optimize injector temperature, split ratio (if used), and MS ionization and detection parameters. 3. Lower the injector temperature to the minimum required for efficient volatilization. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Column aging or contamination. 3. Oven temperature program not stable. | 1. Check the gas supply and regulators. Ensure a constant and stable carrier gas flow. 2. Condition the column. If the issue persists, replace the column. 3. Verify the oven temperature control and ensure it is functioning correctly. |
| High Background Noise in Chromatogram | 1. Contaminated carrier gas. 2. Column bleed at high temperatures. 3. Septum bleed. | 1. Ensure high-purity carrier gas and use appropriate gas purifiers. 2. Use a low-bleed column and operate within its recommended temperature range. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| Incorrect Isotopic Pattern in Mass Spectrum | 1. Co-eluting interference. 2. Low signal-to-noise ratio. 3. Incorrect MS calibration. | 1. Improve chromatographic separation by optimizing the temperature program or using a different column. 2. Increase the sample concentration or optimize MS parameters for better sensitivity. 3. Calibrate the mass spectrometer according to the manufacturer's recommendations. |
| Difficulty in Identifying Isomers | 1. Co-elution of isomers. 2. Similar mass spectra of isomers. | 1. Use a high-resolution capillary column and optimize the temperature program for better separation. 2. Utilize Kovats retention indices (RI) in addition to mass spectra for unambiguous identification.[1] |
Quantitative Data Summary
The following table presents typical performance characteristics for the quantitative analysis of pyrazines and related volatile organic compounds using GC-MS. Actual values for this compound may vary depending on the specific instrumentation, method, and sample matrix.
| Parameter | Typical Performance Range | Reference |
| Limit of Detection (LOD) | 0.2 - 9.0 ng/g | [10] |
| Limit of Quantification (LOQ) | 0.6 - 30 ng/g | [10] |
| Linearity (R²) | ≥ 0.99 | [11] |
| Precision (RSD) | < 15% | [9] |
| Recovery | 80 - 120% | [8] |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization (EI).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of an aqueous sample, add a known amount of a suitable internal standard (ideally, a stable isotope-labeled analog of the analyte).
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction twice more, combining the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the concentrated extract to a GC vial for analysis.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Coupled to a mass spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
-
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and look for the characteristic molecular ion cluster and fragment ions.
-
Quantify the analyte using the peak area ratio relative to the internal standard and a calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Dichloropyrazine | C4H2Cl2N2 | CID 78575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2,3-Dichloro-5-methylpyrazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dichloro-5-methylpyrazine. The content focuses on optimizing reaction conditions, particularly catalyst loading, to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 2-amino-5-methylpyrazine. This multi-step process involves the diazotization of the amino group followed by a copper(I) chloride-catalyzed chlorination.[1][2]
Q2: Why is catalyst loading a critical parameter in this synthesis?
The copper(I) chloride (CuCl) catalyst plays a crucial role in the Sandmeyer reaction by facilitating the conversion of the diazonium salt intermediate to the final chlorinated product via a radical-nucleophilic aromatic substitution mechanism.[1][2][3] Optimizing the catalyst loading is essential for maximizing the reaction rate and yield while minimizing side reactions and simplifying purification.
Q3: What are the common side products in the synthesis of this compound?
Common side products in the Sandmeyer reaction for synthesizing aryl halides include phenols, biaryl compounds, and products of proto-deamination.[4] Phenols can form if the diazonium salt reacts with water, especially at elevated temperatures. Biaryl compounds can result from the coupling of aryl radical intermediates. Incomplete diazotization or premature decomposition of the diazonium salt can also lead to impurities.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid is a suitable starting point for analysis.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield of this compound
Issue: The final yield of the desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[4] - Use starch-iodide paper to confirm the presence of a slight excess of nitrous acid at the end of the diazotization step.[4][7] - Ensure at least one equivalent of sodium nitrite and a sufficient excess of acid are used. |
| Decomposition of the Diazonium Salt | - Use the diazonium salt solution immediately after its formation; do not store it.[4] - Maintain a low temperature (0-5°C) throughout the diazotization and subsequent addition to the catalyst solution. |
| Suboptimal Catalyst Loading | - The amount of CuCl catalyst can significantly impact the reaction rate and yield. A catalyst loading that is too low may result in a sluggish reaction and decomposition of the diazonium salt. Conversely, an excessively high loading may not provide additional benefits and can complicate purification. - It is recommended to perform small-scale optimization experiments to determine the optimal catalyst loading for your specific conditions (see Table 1 for a representative optimization). |
| Inefficient Reaction Quenching and Work-up | - Ensure the reaction is properly quenched with a suitable reagent, such as a saturated sodium bicarbonate solution, to neutralize excess acid. - Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to ensure complete recovery of the product. |
Formation of Significant Impurities
Issue: The crude product contains a high level of impurities, complicating purification.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Formation of Phenolic Byproducts | - This is often due to the reaction of the diazonium salt with water at elevated temperatures.[4] - Maintain a low reaction temperature (<5°C) during the entire process. - Ensure the slow and controlled addition of the diazonium salt solution to the cooled copper(I) chloride solution. |
| Presence of Unreacted Starting Material | - This indicates incomplete diazotization or Sandmeyer reaction. - Verify the quality and stoichiometry of the sodium nitrite and copper(I) chloride. - Consider extending the reaction time, but be mindful of the potential for diazonium salt decomposition. |
| Formation of Dark, Tarry Byproducts | - This can result from the decomposition of the diazonium salt, leading to radical side reactions.[4] - Lower the reaction temperature. - Ensure the purity of the starting 2-amino-5-methylpyrazine. |
Data Presentation
Table 1: Representative Data for Optimizing CuCl Catalyst Loading
The following table presents hypothetical but realistic data to illustrate the effect of catalyst loading on the yield and purity of this compound. Researchers should perform their own optimization studies.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) by HPLC |
| 1 | 5 | 4 | 45 | 85 |
| 2 | 10 | 3 | 68 | 92 |
| 3 | 15 | 2 | 85 | 97 |
| 4 | 20 | 2 | 86 | 96 |
| 5 | 25 | 2 | 84 | 95 |
Conditions: 2-amino-5-methylpyrazine (1.0 eq), NaNO₂ (1.1 eq), 12M HCl, 0-5°C for diazotization. The diazonium salt solution was added to a solution of CuCl in 12M HCl at 0-5°C and stirred at room temperature for the indicated time.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
2-amino-5-methylpyrazine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl, 12 M)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in concentrated hydrochloric acid.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.
-
Confirm the presence of a slight excess of nitrous acid by testing a drop of the reaction mixture on starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (0.15 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
Step 3: Work-up and Purification
-
Carefully quench the reaction mixture by pouring it into an ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
Caption: Proposed reaction pathway for the Sandmeyer synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
Validation & Comparative
A Predictive Guide to the NMR Spectral Analysis of 2,3-Dichloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. In the realm of pharmaceutical and materials science, pyrazine derivatives are of significant interest due to their diverse biological and chemical properties. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2,3-dichloro-5-methylpyrazine. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is built upon a comparative study of structurally related pyrazine and pyridine derivatives, coupled with established principles of substituent chemical shift effects.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the experimental data of the comparative compounds listed in the subsequent section.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 8.35 | Singlet | - |
| -CH₃ | ~ 2.60 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 150 |
| C-3 | ~ 148 |
| C-5 | ~ 153 |
| C-6 | ~ 142 |
| -CH₃ | ~ 21 |
Comparative NMR Data of Structurally Related Compounds
The prediction of the NMR spectrum for this compound is informed by the experimental data from the following analogous compounds. This comparative approach allows for a reasoned estimation of the chemical shifts based on the electronic effects of the chloro and methyl substituents on the pyrazine ring.
Table 3: ¹H NMR Spectral Data for Comparative Compounds (in CDCl₃)
| Compound | H-3 | H-5 | H-6 | -CH₃ |
| 2-Methylpyrazine | 8.4-8.5 ppm (m) | 8.4-8.5 ppm (m) | 8.38 ppm (s) | 2.57 ppm (s)[1] |
| 2,5-Dimethylpyrazine | 8.33 ppm (s) | - | 8.33 ppm (s) | 2.51 ppm (s)[2] |
| 2,5-Dichloropyrazine | 8.54 ppm (s) | - | 8.54 ppm (s) | -[3] |
| 2,3-Dichloropyridine | 7.23 ppm (dd) | 7.78 ppm (dd) | 8.31 ppm (dd) | -[4] |
Table 4: ¹³C NMR Spectral Data for Comparative Compounds (in CDCl₃)
| Compound | C-2 | C-3 | C-5 | C-6 | -CH₃ |
| 2-Methylpyrazine | ~151.7 | ~143.4 | ~144.9 | ~142.9 | ~21.5 |
| 2,5-Dimethylpyrazine | 150.58 ppm | 143.50 ppm | 150.58 ppm | 143.50 ppm | 20.99 ppm[2] |
| 2,5-Dichloropyrazine | ~148 ppm (Predicted) | ~142 ppm (Predicted) | ~148 ppm (Predicted) | ~142 ppm (Predicted) | -[3] |
| 2,3-Dichloropyridine | ~149.9 | ~138.9 | ~122.9 | ~130.5 | - |
Interpretation and Rationale for Predictions
The predicted chemical shifts for this compound are based on the following analysis:
-
¹H NMR Spectrum:
-
H-6: The pyrazine ring has one remaining proton at the C-6 position. In 2,5-dimethylpyrazine, the ring protons appear at 8.33 ppm.[2] The two chlorine atoms at C-2 and C-3 are strongly electron-withdrawing, which would typically deshield the adjacent protons. However, the methyl group at C-5 is weakly electron-donating. The net effect is predicted to result in a chemical shift for H-6 that is slightly downfield from that of 2,5-dimethylpyrazine, estimated around 8.35 ppm. Since there are no adjacent protons, this signal will be a singlet.
-
-CH₃: The methyl protons in 2-methylpyrazine and 2,5-dimethylpyrazine resonate at approximately 2.57 ppm and 2.51 ppm, respectively.[1][2] The electronic environment of the methyl group in this compound is most similar to that in 2,5-dimethylpyrazine. The chloro groups are relatively distant and their influence on the methyl group's chemical shift is expected to be minimal. Therefore, a chemical shift of around 2.60 ppm is predicted, appearing as a singlet.
-
-
¹³C NMR Spectrum:
-
C-2 and C-3: These carbons are directly attached to electronegative chlorine atoms, which will cause a significant downfield shift. Based on the predicted data for 2,5-dichloropyrazine where the C-Cl carbons are around 148 ppm, and considering the presence of two adjacent chloro groups, the chemical shifts for C-2 and C-3 are predicted to be in the 148-150 ppm range.[3]
-
C-5: This carbon is attached to a methyl group and is also part of the aromatic ring. In 2,5-dimethylpyrazine, the substituted carbons (C-2/C-5) are at 150.58 ppm.[2] The presence of the adjacent chloro groups in the target molecule is expected to have a deshielding effect, pushing this carbon further downfield, estimated to be around 153 ppm.
-
C-6: This is the only carbon atom bonded to a hydrogen. In 2,5-dimethylpyrazine, the C-H carbons are at 143.50 ppm.[2] The electron-withdrawing effect of the two chlorine atoms will deshield this carbon, but to a lesser extent than the carbons directly bonded to them. A chemical shift of approximately 142 ppm is predicted.
-
-CH₃: The methyl carbon chemical shift is expected to be similar to that in 2,5-dimethylpyrazine (20.99 ppm), as the remote chloro substituents will have a minor effect.[2] A value of around 21 ppm is therefore predicted.
-
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra for a sample of this compound is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle agitation or brief sonication can aid dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
II. NMR Spectrometer Setup and Data Acquisition
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR spectra.
Caption: Workflow for NMR spectral analysis.
This comprehensive guide provides a robust framework for the predictive NMR analysis of this compound, empowering researchers in their structural characterization endeavors.
References
Confirming the Structure of 2,3-Dichloro-5-methylpyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For heterocyclic compounds like 2,3-dichloro-5-methylpyrazine and its derivatives, which serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, rigorous characterization is paramount.[1][2] This guide provides a comparative overview of standard analytical techniques used to confirm the structure of these derivatives, complete with experimental protocols and representative data.
Primary Analytical Techniques for Structural Elucidation
The definitive structure of a this compound derivative is typically confirmed using a combination of spectroscopic methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecule's atomic arrangement, connectivity, and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most common technique for determining the carbon-hydrogen framework of a molecule in solution. For pyrazine derivatives, ¹H, ¹³C, and ¹⁵N NMR experiments are particularly insightful, allowing for the precise assignment of atoms within the heterocyclic ring.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[4][5] Standard pulse programs are used for both 1D and 2D experiments (like COSY and HMBC) to establish connectivity.
Comparative Data for this compound
The following table summarizes the expected chemical shifts for the parent compound, this compound. These values are predictive and may shift based on the presence of other substituents.
| Nucleus | Position | Expected Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Notes |
| ¹H | Methyl (-CH₃) | ~2.6 | Singlet, as there are no adjacent protons. |
| ¹H | Pyrazine Ring (C6-H) | ~8.3 | Singlet, representing the sole proton on the pyrazine ring.[5] |
| ¹³C | Methyl (-CH₃) | ~21.0 | |
| ¹³C | C2-Cl | ~150.0 | Quaternary carbon, attached to chlorine. |
| ¹³C | C3-Cl | ~148.0 | Quaternary carbon, attached to chlorine.[5] |
| ¹³C | C5-CH₃ | ~154.0 | Quaternary carbon, attached to the methyl group. |
| ¹³C | C6-H | ~143.0 | Carbon bearing the ring proton. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can provide clues about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of each ion to generate a mass spectrum.
Comparative Data for this compound
| Analysis | Expected Result | Notes |
| Molecular Formula | C₅H₄Cl₂N₂ | |
| Molecular Weight | 163.01 g/mol | [6] |
| HRMS (M⁺) | Calculated: 161.9752; Found: [Value close to calculated] | The presence of two chlorine atoms will produce a characteristic isotopic pattern (M⁺, M+2, M+4) with a ratio of approximately 9:6:1. |
| Key Fragments (m/z) | M-CH₃, M-Cl, M-HCN | Fragmentation can provide evidence of the substituents and the ring structure. |
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It yields precise bond lengths, bond angles, and intermolecular interactions, serving as the gold standard for structural confirmation.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of the derivative, often by slow evaporation of a solvent from a concentrated solution.[7]
-
Mounting: Select a suitable crystal and mount it on a goniometer head.[7]
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.[7][8]
-
Structure Solution & Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[5][8]
Comparative Data for a Pyrazine Derivative
The following table presents typical crystallographic data for a related dichlorinated bipyrazine compound, which serves as a reference for what to expect for a this compound derivative.[5]
| Parameter | Representative Value | Notes |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | Pbca | The space group defines the specific symmetry elements within the crystal.[5] |
| Unit Cell Dimensions | a, b, c (in Å) | Defines the size of the repeating unit in the crystal lattice. |
| Bond Lengths (Å) | C-Cl: ~1.73, C-N: ~1.33, C-C: ~1.39 | Provides definitive proof of atomic connectivity. |
| Dihedral Angles (°) | Confirms the planarity of the pyrazine ring. |
Visualizing the Workflow and Synthesis
To effectively plan the structural confirmation of a newly synthesized derivative, it is helpful to visualize the overall workflow and the synthetic context.
Caption: Experimental workflow for synthesis and structural confirmation.
A common route to such derivatives involves modifying a commercially available precursor like 2,3-dichloropyrazine.[9]
Caption: A representative synthetic pathway for pyrazine derivatives.
References
- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,3-Dichloro-5-methylpyrazine and Isomeric Dichloropyrazines
A Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichloropyrazines serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules. Their utility in medicinal chemistry is underscored by the presence of a pyrazine core, a scaffold found in numerous FDA-approved drugs, and reactive chlorine substituents that allow for diverse chemical modifications. This guide presents a comparative study of 2,3-Dichloro-5-methylpyrazine alongside its isomeric counterparts, 2,5-Dichloropyrazine and 2,6-Dichloropyrazine, to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate scaffold for their synthetic and drug discovery endeavors.
Physicochemical and Spectroscopic Properties
The seemingly subtle variation in the placement of chlorine and methyl groups among these isomers results in distinct physicochemical and spectroscopic characteristics. These differences are crucial for their identification, purification, and understanding their reactivity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,5-Dichloropyrazine | 2,6-Dichloropyrazine |
| Molecular Formula | C₅H₄Cl₂N₂ | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂ |
| Molecular Weight | 163.01 g/mol [1] | 148.98 g/mol [2] | 148.98 g/mol [3] |
| Appearance | Not explicitly found | Colorless to pale yellow liquid[2] | Off-White to Pale Yellow Solid[2] |
| Melting Point | Not explicitly found | 0-18 °C[2] | 55-58 °C[4] |
| Boiling Point | Not explicitly found | 184.4-202 °C[2] | 187-188 °C[5] |
Table 2: Comparative ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2.6 (s, 3H), 8.3 (s, 1H) | Not explicitly found |
| 2,5-Dichloropyrazine | 8.60 (s, 2H) | 148.1, 143.7 |
| 2,6-Dichloropyrazine | 8.52 (s, 2H) | 150.2, 143.3 |
Note: NMR data for this compound is predicted based on its structure, while data for 2,5- and 2,6-Dichloropyrazine is from experimental findings.
Synthesis and Reactivity
The synthesis of these dichloropyrazines typically involves multi-step procedures, often starting from commercially available pyrazine precursors. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a key aspect of their utility as synthetic intermediates. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates the displacement of chlorides by various nucleophiles.
Experimental Protocols for Synthesis
Synthesis of this compound: A common route involves the chlorination of a corresponding hydroxypyrazine or aminopyrazine precursor. For instance, 2,3-dichloro-5-methylpyridine can be synthesized from 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone) and chlorine, although specific yields for the pyrazine analog are not readily available in comparative studies.[6]
Synthesis of 2,5-Dichloropyrazine: A typical synthesis involves the chlorination of 2-aminopyrazine to 5-chloro-2-aminopyrazine, followed by a Sandmeyer-type diazotization reaction.[7] Another method starts from 2-hydroxypyrazine, which undergoes bromination and subsequent chlorination.[7]
-
Step 1: Synthesis of 5-chloropyrazin-2-amine: To a stirred solution of pyrazine-2-amine in anhydrous dichloromethane (DCM), N-chlorosuccinimide (NCS) is added, and the mixture is heated. The product is purified by column chromatography.[8]
-
Step 2: Synthesis of 2,5-Dichloropyrazine: The 5-chloropyrazin-2-amine is dissolved in concentrated hydrochloric acid and treated with an aqueous solution of sodium nitrite at low temperatures. After neutralization, the product is extracted with DCM and purified.[9]
Synthesis of 2,6-Dichloropyrazine: An industrial method involves the ammoniation and cyclization of raw materials like methyl chloroacetate and glyoxal to produce 2-hydroxypyrazine sodium. This intermediate is then reacted with phosphorous oxychloride to yield 2-chloropyrazine, which is subsequently chlorinated to 2,6-dichloropyrazine.[10]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The positions of the chlorine atoms on the pyrazine ring significantly influence their reactivity in SNAr reactions.
-
This compound: The electronic effect of the methyl group (an electron-donating group) at the 5-position can influence the regioselectivity of nucleophilic attack on the C-2 and C-3 positions. Generally, electron-donating groups on the pyrazine ring can direct nucleophilic attack to specific positions.
-
2,5-Dichloropyrazine: The two chlorine atoms are electronically equivalent, making the initial monosubstitution straightforward. The introduction of a substituent in the first step then directs the position of the second substitution.[11]
-
2,6-Dichloropyrazine: Similar to the 2,5-isomer, the chlorine atoms are equivalent. Its reactivity is attributed to the electron-withdrawing effect of the chlorine atoms, enhancing its electrophilic character and making it susceptible to nucleophilic substitution.[5]
The general workflow for a nucleophilic aromatic substitution on a dichloropyrazine is depicted below.
Caption: General workflow for nucleophilic aromatic substitution on dichloropyrazines.
Biological Activity and Applications in Drug Discovery
Dichloropyrazines are valuable scaffolds for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Kinase Inhibitory Activity
Derivatives of 2,3-dichloropyrazine have been investigated as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[11] These kinases are key players in tumor angiogenesis and metastasis. The development of dual inhibitors is a promising strategy in cancer therapy to overcome resistance mechanisms.
A study on[11][12][13]triazolo[4,3-a]pyrazine derivatives, synthesized from 2,3-dichloropyrazine, demonstrated potent inhibitory activity against c-Met and VEGFR-2, as well as significant antiproliferative activity against various cancer cell lines.
Table 3: Biological Activity of a Representative 2,3-Dichloropyrazine Derivative (Compound 17l from a study) [14]
| Target | IC₅₀ |
| c-Met Kinase | 26.00 nM |
| VEGFR-2 Kinase | 2.6 µM |
Table 4: Antiproliferative Activity of a Representative 2,3-Dichloropyrazine Derivative (Compound 17l from a study) [14]
| Cancer Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 0.98 ± 0.08 |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 |
| Hela (Cervical Cancer) | 1.28 ± 0.25 |
c-Met and VEGFR-2 Signaling Pathway
The c-Met and VEGFR-2 signaling pathways are crucial for cancer progression. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), to the receptors triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.[8][13]
Caption: Simplified c-Met and VEGFR-2 signaling pathways in cancer.
Conclusion
This compound and its isomers, 2,5- and 2,6-dichloropyrazine, are valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their distinct physicochemical properties, arising from the varied substitution patterns, allow for their selective use in the design and synthesis of novel compounds. The demonstrated potential of 2,3-dichloropyrazine derivatives as potent kinase inhibitors highlights the importance of this scaffold in the development of targeted cancer therapies. Further comparative studies on the biological activities and reactivity of these parent isomers would be highly beneficial to the research community, enabling a more informed selection of starting materials for future drug discovery and development efforts. This guide provides a foundational comparison to aid researchers in navigating the chemical space of dichloropyrazines.
References
- 1. youtube.com [youtube.com]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. assaygenie.com [assaygenie.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Targeting the c-Met Signaling Pathway in Cancer | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Comparative Guide to the Biological Activity of 2,3-Dichloro-5-methylpyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various analogs of 2,3-dichloro-5-methylpyrazine, supported by experimental data. The information is intended to aid researchers in the fields of medicinal chemistry and drug discovery in understanding the structure-activity relationships (SAR) of this class of compounds and to guide the design of novel therapeutic agents.
Overview of Biological Activities
Derivatives of 2,3-dichloropyrazine have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. The chlorine atoms at the 2 and 3 positions and the methyl group at the 5 position of the pyrazine ring serve as key points for chemical modification, allowing for the generation of diverse analogs with potentially enhanced potency and selectivity.
Anticancer Activity
Several studies have explored the anticancer potential of 2,3-dichloropyrazine derivatives, often by introducing various substituents at the 5-position or by modifying the core pyrazine structure. A common strategy involves the synthesis of fused heterocyclic systems incorporating the pyrazine ring.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected 2,3-dichloropyrazine analogs against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(Dichloromethyl)-4-methyl-7-phenylpyrazolo[1,5-a][1][2][3]triazine | Leukemia (RPMI-8226) | 0.08 | [4] |
| Analog 2 | 2-(Dichloromethyl)-4-methyl-7-(p-tolyl)pyrazolo[1,5-a][1][2][3]triazine | Leukemia (SR) | 0.09 | [4] |
| Analog 3 | 2-(Dichloromethyl)-4-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a][1][2][3]triazine | Non-Small Cell Lung Cancer (NCI-H522) | 0.12 | [4] |
| Analog 4 | 2-(Dichloromethyl)-4-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a][1][2][3]triazine | Colon Cancer (COLO 205) | 0.15 | [4] |
| Analog 5 | 2-(Dichloromethyl)-4-methyl-7-(4-fluorophenyl)pyrazolo[1,5-a][1][2][3]triazine | Melanoma (LOX IMVI) | 0.11 | [4] |
Note: The presented analogs are structurally related to this compound, featuring a dichloromethyl group. These compounds demonstrate potent anticancer activity at nanomolar concentrations against a range of cancer cell lines.
Signaling Pathways in Anticancer Activity
The anticancer activity of pyrazine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the c-Met and VEGFR-2 signaling cascades.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, migration, and invasion.[5][6][7][8][9] Dysregulation of the c-Met pathway is implicated in a variety of human cancers.[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.
Antimicrobial Activity
Substituted pyrazine derivatives have also been investigated for their activity against a variety of bacterial pathogens. The mechanism of action is often proposed to involve the inhibition of essential bacterial processes, such as cell wall synthesis.
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine analogs against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Analog A | 3-((2-Methylbenzyl)amino)pyrazine-2-carboxamide | >1000 | >1000 | [15] |
| Analog B | 3-((3-Chlorobenzyl)amino)pyrazine-2-carboxamide | >1000 | >1000 | [15] |
| Analog C | 3-((4-Chlorobenzyl)amino)pyrazine-2-carboxamide | 500 | >1000 | [15] |
| Analog D | 3-((2-Fluorobenzyl)amino)pyrazine-2-carboxamide | >1000 | >1000 | [15] |
| Analog E | 3-((3-Fluorobenzyl)amino)pyrazine-2-carboxamide | >1000 | >1000 | [15] |
Note: The presented analogs show varied, though generally modest, antibacterial activity. The position and nature of the substituent on the benzylamino side chain appear to influence the activity.
Bacterial Cell Wall Synthesis Pathway
A primary target for many antibacterial agents is the bacterial cell wall synthesis pathway.[1][2][3][16][17] This pathway is essential for bacterial survival and is absent in eukaryotes, making it an attractive target for selective toxicity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antibacterial Susceptibility Testing
This method provides a qualitative assessment of antibacterial activity.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Spread the bacterial inoculum evenly onto Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6 mm diameter) in the agar.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
This method provides a quantitative measure of the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Addition: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow
The general workflow for the discovery and evaluation of novel biologically active compounds is a multi-step process.[18][19][20][21][22]
References
- 1. hereditybio.in [hereditybio.in]
- 2. gosset.ai [gosset.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. c-MET [stage.abbviescience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. springbiosolution.com [springbiosolution.com]
- 20. admescope.com [admescope.com]
- 21. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Validating the Purity of Synthesized 2,3-Dichloro-5-methylpyrazine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. 2,3-Dichloro-5-methylpyrazine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating its purity, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound. A properly validated reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC
A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Stationary Phase : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : Ambient.
-
Standard Preparation : A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation : A precisely weighed amount of the synthesized this compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The sample is then filtered through a 0.45 µm filter before injection.
HPLC Method Validation Data
The performance of the HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.[1][2][3]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9996 |
| Range | 20 - 120 µg/mL | 20 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.6 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.8 µg/mL |
| Specificity | No interference at the retention time of the analyte. | Peak purity > 99.6% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | Robust |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC and GC. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity for highly pure crystalline substances. Does not require impurity standards. | Less effective for amorphous materials or when impurities are structurally very similar to the main compound. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship in selecting an appropriate analytical method.
References
A Comparative Guide to In Silico and Experimental Approaches for the Study of 2,3-Dichloro-5-methylpyrazine
In the landscape of chemical and pharmaceutical research, the synergy between computational (in silico) and laboratory-based (experimental) studies is crucial for accelerating the discovery and development of novel compounds. This guide provides a comparative overview of these two approaches as they apply to 2,3-Dichloro-5-methylpyrazine, a substituted pyrazine of interest. While experimental data on this specific molecule is primarily centered on its synthesis, in silico methods offer a predictive window into its physicochemical properties, potential biological activities, and safety profiles.
Due to a lack of published in silico studies specifically for this compound, this guide will contrast the documented experimental synthesis with a prospective in silico investigation, drawing upon established computational methodologies used for similar pyrazine derivatives.
I. Experimental Studies: Synthesis of this compound
The primary experimental data available for this compound is its synthesis. The following protocol is based on documented methods for the selective synthesis of chloropyridine and dichloropyridine derivatives, which can be adapted for pyrazines.
Experimental Protocol: Selective Chlorination
A method for the selective synthesis of 2,3-dichloro-5-methylpyridine has been reported, which serves as a procedural basis.[1]
Materials:
-
5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone starting material analog)
-
Toluene
-
Ferric chloride (catalyst)
-
Chlorine gas
-
Phosgene
Procedure:
-
In a 500ml four-necked flask, combine 66.7g (0.6mol) of the pyridone analog, 333.5g of toluene, and a catalytic amount of ferric chloride (e.g., 9.8g, 0.06mol).
-
Introduce phosgene gas (9L/h) into the mixture for 3 hours at 20°C.
-
Simultaneously, introduce chlorine gas (9.5L/h) into the mixed solution for 3 hours.
-
After the reaction is complete, increase the temperature to 110°C and introduce phosgene again for 3 hours.
-
Allow the reaction to proceed for an additional hour.
-
The product, 2,3-dichloro-5-methylpyridine, is then isolated through post-processing steps. A similar process can be envisioned for the pyrazine analog.
Data Presentation: Synthesis Yield
| Product | Starting Material | Catalyst | Yield | Reference |
| 2,3-dichloro-5-methylpyridine | 5-methyl-3,4-dihydropyridin-2(1H)-one | Ferric chloride | 79.03g | [1] |
Note: This data is for a pyridine analog and serves as an illustrative example of what would be expected for the pyrazine target.
Experimental Workflow Diagram
References
Benchmarking the synthesis of 2,3-Dichloro-5-methylpyrazine against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for 2,3-dichloro-5-methylpyrazine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail various synthetic routes, presenting a comparative analysis of their performance based on experimental data. Detailed protocols and reaction pathway visualizations are provided to assist researchers in selecting the most suitable method for their specific applications.
Comparative Data of Synthesis Methods
The efficiency of different synthetic routes to this compound varies significantly in terms of yield, reaction conditions, and starting materials. The following table summarizes the quantitative data from prominent methods found in the literature.
| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Temperature | Yield of this compound | Reference |
| Method 1: Selective Chlorination of Pyridone Derivative | 5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone) | Ferric chloride, Phosgene, Chlorine | 7 hours | 20°C to 110°C | Up to 81.3% | [1] |
| Method 2: Cyclization Reaction | Dichloroacetonitrile, Methacrolein | Not specified | Not specified | Not specified | Low conversion rate (~60%) | [1] |
| Method 3: Two-Step Reaction from Propionaldehyde | Propionaldehyde, Acrylonitrile | Chlorine | Not specified | Not specified | 56% (total yield) | [1] |
Detailed Experimental Protocols
Method 1: Selective Chlorination of a Pyridone Derivative
This method, detailed in a patent, allows for the selective synthesis of this compound through the chlorination of a pyridone derivative using phosgene and chlorine gas in the presence of a catalyst. The yield of the desired product can be tuned by adjusting the reaction conditions.
Materials:
-
5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)
-
Toluene
-
Ferric chloride (FeCl₃)
-
Phosgene (COCl₂)
-
Chlorine gas (Cl₂)
Procedure for High Yield of this compound:
-
In a 500ml four-necked flask, combine 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.
-
Introduce phosgene gas at a rate of 9 L/h for 3 hours.
-
Simultaneously, bubble chlorine gas through the mixed solution at a rate of 9.5 L/h for 3 hours.
-
After the chlorination is complete, increase the temperature to 110°C.
-
Introduce phosgene gas again at a rate of 9 L/h for 3 hours.
-
Maintain the reaction for an additional hour.
-
Following the reaction, post-processing steps (not detailed in the source) are performed to isolate the product. This embodiment yielded 79.03g of this compound, corresponding to a yield of 81.3%.[1]
Reaction Pathways and Experimental Workflows
To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: Reaction pathway for the selective chlorination of a pyridone derivative.
Caption: Experimental workflow for the selective chlorination method.
Discussion of Alternative Methods
Method 2: Cyclization of Dichloroacetonitrile and Methacrolein
This approach involves the direct cyclization of dichloroacetonitrile and methacrolein to form the desired this compound.[1] However, a significant drawback of this method is the low conversion rate of the dichloroacetonitrile starting material, which is reported to be only around 60%.[1] This low conversion leads to higher production costs due to the need for separation of unreacted starting materials and lower overall process efficiency.
Method 3: Two-Step Synthesis from Propionaldehyde
Another reported route begins with the chlorination of propionaldehyde to form dichloropropionaldehyde. This intermediate is then reacted with acrylonitrile in a two-step process involving addition and ring closure to yield this compound.[1] The major disadvantage of this method is its modest total reaction yield of only 56%.[1]
Conclusion
Based on the available data, the selective chlorination of a pyridone derivative (Method 1) appears to be the most promising synthetic route for this compound, offering significantly higher yields of up to 81.3%. While other methods exist, they are hampered by either low conversion rates or lower overall yields, making them less economically viable for large-scale production. The provided experimental protocol for Method 1 offers a starting point for researchers to optimize this high-yielding synthesis. Further investigation into the post-processing and purification steps would be beneficial for a complete understanding of the process.
References
Structural Confirmation of 2,3-Dichloro-5-methylpyrazine: A Comparative Guide to Analytical Techniques
The definitive structural elucidation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. For a compound such as 2,3-Dichloro-5-methylpyrazine, a substituted pyrazine derivative, precise structural confirmation is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural determination, alongside alternative and complementary spectroscopic and chromatographic techniques.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While a specific crystallographic report for this compound is not publicly available, the following data represents expected parameters based on analyses of closely related pyrazine derivatives.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | ~7.0 |
| b (Å) | ~10.0 |
| c (Å) | ~12.0 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | ~840 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.6 |
| R-factor | < 0.05 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A high-quality, single crystal of this compound is selected and mounted on a goniometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD detector.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-5-methylpyrazine: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dichloro-5-methylpyrazine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar chlorinated compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic solvents.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste in the same container as the solid chemical.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number: "32493-78-0".
-
Indicate the approximate quantity of waste in the container.
-
List all constituents of the waste mixture, including solvents and their percentages.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Once the container is full or you are ready for a pickup, contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data and Regulatory Information
The following table summarizes general regulatory information pertinent to the disposal of hazardous chemical waste. Specific quantitative limits may vary by jurisdiction.
| Parameter | Guideline/Regulation | Source |
| Hazardous Waste Generator Categories | Determined by the quantity of hazardous waste generated per calendar month (e.g., Very Small, Small, or Large Quantity Generator).[4] | US EPA |
| EPA Hazardous Waste Codes | Potential for classification under "F" codes (wastes from non-specific sources) for halogenated solvents or "U" or "P" lists for discarded commercial chemical products.[2][3][5] | US EPA |
| RCRA Regulations | The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[6] | US EPA |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
